2-Keto palmitic acid

Catalog No.
S629084
CAS No.
2570-24-3
M.F
C16H30O3
M. Wt
270.41 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Keto palmitic acid

CAS Number

2570-24-3

Product Name

2-Keto palmitic acid

IUPAC Name

2-oxohexadecanoic acid

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

InChI

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h2-14H2,1H3,(H,18,19)

InChI Key

ZVNHILZUTNYFGT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(=O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCC(=O)C(=O)O

The exact mass of the compound 2-Keto palmitic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]. However, this does not mean our product can be used or applied in the same or a similar way.

The Established Foundation: Fatty Acid & 2-Keto Acid Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

The biosynthesis of a standard fatty acid like palmitic acid is a well-documented process. The table below summarizes the core pathway, which serves as the essential starting point for producing 2-keto palmitic acid [1] [2] [3].

Aspect Description
Primary Product Palmitic acid (a 16-carbon saturated fatty acid) [2] [3] [4].
Key Enzyme Complex Fatty Acid Synthase (FAS) [1] [2] [3].
Initial Substrates Acetyl-CoA and Malonyl-CoA [2] [3] [4].
Cofactor NADPH provides reducing power [2] [4].
Core Mechanism Iterative two-carbon chain elongation using malonyl-CoA, followed by a series of reduction and dehydration reactions [1] [2].

Simultaneously, 2-keto acids are recognized as key intermediates in metabolism, particularly in amino acid biosynthesis. Research has demonstrated the potential of 2-keto acid pathways as versatile platforms for metabolic engineering to produce renewable fuels and chemicals [5]. The strategy involves engineering metabolic pathways to use 2-keto acids as precursors for a wide range of compounds.

Proposed Pathway and Research Strategies

Based on the available information, this compound is not a standard end product of the native FAS pathway. Its production likely requires engineering a modified biosynthetic route. The following diagram illustrates a proposed strategy that integrates these concepts.

This proposed pathway suggests using a 2-keto acid as a primer and bypassing a key reduction step in the standard FAS cycle to preserve the keto group during elongation.

To experimentally uncover or validate this pathway, the following detailed methodologies can be employed:

  • Gene Disruption & Metabolite Profiling

    • Objective: To identify genes essential for this compound production by observing the accumulation or depletion of pathway intermediates when specific genes are knocked out.
    • Protocol: Create knockout mutants of genes encoding key FAS enzymes (e.g., FabG (β-ketoacyl-ACP reductase)). Grow the mutant and wild-type strains in a controlled fermentation system. Harvest cells at mid-log phase and extract metabolites. Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the accumulation of ketoacyl-ACP intermediates in the FabG mutant, which would suggest this reductase step must be bypassed.
  • In Vitro Reconstitution of the Pathway

    • Objective: To conclusively demonstrate the enzymatic activity and substrate specificity of the pathway.
    • Protocol: Clone, express, and purify individual FAS components (e.g., FabH (β-ketoacyl-ACP synthase III) which initiates elongation) and potential specialized enzymes. Set up an in vitro reaction containing ACP, malonyl-CoA, NADPH, and a putative 2-keto acid primer (e.g., 2-ketoisovalerate). Use radiolabeled malonyl-CoA (¹⁴C) to track the incorporation into elongated products. Analyze reaction products over time via thin-layer chromatography (TLC) or autoradiography to identify the synthesis of 2-keto palmitoyl-ACP.
  • Stable Isotope Tracing & Flux Analysis

    • Objective: To track the precise movement of carbon atoms from precursors into the final product, confirming the pathway dynamics.
    • Protocol: Feed a culture U-¹³C-glucose or 1-¹³C-acetate. Track the incorporation of the ¹³C label into this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The resulting labeling pattern in the fatty acid chain can reveal which precursors were used and the specific metabolic route taken.

Implications for Drug Development

The ability to produce this compound, likely through an engineered FAS pathway, has significant therapeutic implications. Fatty Acid Synthase is a recognized drug target because its overexpression is common in many cancers and is associated with poor prognosis [3]. Inhibiting FAS can induce apoptosis in cancer cells.

  • Novel Drug Target Identification: If this compound is a metabolic intermediate in certain pathogens or cancer cells, the unique enzymes producing it could serve as new, selective drug targets.
  • Mechanism of Action Studies: For known FAS inhibitors like Orlistat and Cerulenin, understanding their effect on the production of specialized fatty acids like this compound can provide deeper insight into their full mechanism of action and potential off-target effects [3].

References

2-Keto palmitic acid role in de novo lipogenesis

Author: Smolecule Technical Support Team. Date: February 2026

De Novo Lipogenesis and Palmitate

De novo lipogenesis is the metabolic process where carbohydrates are converted into fatty acids. The pathway involves a series of enzymatic reactions that culminate in the production of palmitic acid, a 16-carbon saturated fatty acid [1] [2].

  • Core Pathway: The process begins with acetyl-CoA, which is carboxylated to malonyl-CoA. The fatty acid synthase enzyme complex then catalyzes the repetitive addition of two-carbon units from malonyl-CoA to synthesize palmitic acid [1] [3].
  • Palmitic Acid as the Primary Product: Palmitic acid is the first fatty acid to be synthesized and is the precursor for other longer and unsaturated fatty acids [1] [3].
  • Regulation: Key lipogenic transcription factors like SREBP and ChREBP regulate the expression of DNL enzymes, including FASN, in response to insulin and glucose levels [1] [4].

The core pathway of DNL and its key regulatory inputs can be visualized as follows:

G Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Glycolysis & PDHc Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA ACC Palmitic_Acid Palmitic Acid (Primary DNL Product) Malonyl_CoA->Palmitic_Acid FASN Insulin Insulin SREBP SREBP Insulin->SREBP FASN Fatty Acid Synthase (FASN) SREBP->FASN Activates Glucose_metabolites Glucose_metabolites ChREBP ChREBP Glucose_metabolites->ChREBP ChREBP->FASN Activates ACC Acetyl-CoA Carboxylase (ACC) PDHc Pyruvate Dehydrogenase Complex (PDHc)

Simplified DNL pathway and key regulators. ACC and FASN are the key enzymes. SREBP and ChREBP are transcription factors activated by insulin and glucose, respectively.

Experimental Approaches for DNL

Researchers use various techniques to study DNL and its dynamics. The table below summarizes key methodologies, ranging from tracer-based analyses to advanced imaging.

Method Key Reagents/Tools Application & Output Key Experimental Steps

| Stable Isotope Tracing [1] [5] | Deuterated water (D₂O), ¹³C-labeled glucose (e.g., Glucose-d7) [5] | Measures biosynthetic rate; tracks incorporation of labeled carbon into new fatty acids [1]. | 1. Administer tracer to cells or animals. 2. Extract lipids after defined period. 3. Analyze with mass spectrometry to quantify isotope enrichment in palmitate [5]. | | Stimulated Raman Scattering (SRS) Microscopy [5] | Deuterated glucose (Glucose-d7), SRS microscope | Visualizes DNL in live cells; maps location and dynamics of newly synthesized lipids in lipid droplets [5]. | 1. Culture cells with Glucose-d7. 2. Image live cells at C-D bond vibration (2120 cm⁻¹). 3. Inhibitors (e.g., C75 for FASN) validate signal is from DNL [5]. | | Bioluminescence Reporter Models [4] | FASN-2A-GLuc transgenic mice, Coelenterazine (luciferase substrate) | Non-invasive, real-time monitoring of FASN gene expression in live animals [4]. | 1. Generate mouse with luciferase gene knocked into FASN locus. 2. Image bioluminescence after injecting substrate. 3. Quantify signal intensity to reflect FASN transcriptional activity [4]. | | Compound-Specific Isotope Analysis (CSIA) [6] | Natural abundance ¹³C/¹²C ratios in dietary sources | Determines origin of tissue palmitate (dietary vs. DNL-derived) without tracers [6]. | 1. Feed diets with distinct ¹³C signatures (e.g., C4-sugar vs. C3-fat). 2. Isolate palmitate from tissues. 3. Analyze ¹³C/¹²C ratio by isotope-ratio mass spectrometry [6]. |

Palmitic Acid in Physiology and Disease

Beyond being a simple energy store, palmitic acid has complex roles in health and disease, acting as a signaling molecule and a structural component.

Context Role and Significance of Palmitic Acid Key Findings & Implications
Adipose Tissue Physiology [1] Substrate for synthesis of beneficial "lipokines" (e.g., palmitoleate, FAHFAs). Adipocyte DNL produces fatty acid species that enhance systemic insulin sensitivity and reduce inflammation [1].
Neurological Health [6] Critical for brain development; major component of structural lipids in myelin and membranes [6]. During development, the majority of brain palmitate is supplied by hepatic DNL from dietary sugars, especially when dietary palmitate is low [6].
Cancer Metabolism [5] [7] Supports membrane biogenesis for rapidly proliferating cells; often upregulated in cancers. Pancreatic cancer cells show high DNL levels even with available dietary lipids. Inhibiting DNL (e.g., with FASN inhibitor C75) reduces cancer cell viability [5] [7].
Inflammation & Toxicity [8] [3] Can induce pro-inflammatory responses and ER stress in various cell types (e.g., astrocytes). Elevated saturated fatty acids like palmitate are linked to neuroinflammation and impaired metabolic signaling, contributing to neurodegenerative diseases [8] [3].

Therapeutic Targeting of DNL

Given its role in metabolic diseases and cancer, the DNL pathway is a potential therapeutic target. The flowchart below illustrates different strategic approaches.

G Therapeutic_Goal Therapeutic Goal: Modulate DNL Strategy1 Direct Enzyme Inhibition Therapeutic_Goal->Strategy1 Strategy2 Regulate Gene Expression Therapeutic_Goal->Strategy2 Strategy3 Nutritional Approach Therapeutic_Goal->Strategy3 Strategy4 Pharmacologic Intervention Therapeutic_Goal->Strategy4 Inhibit_Key_Enzymes Inhibit_Key_Enzymes Strategy1->Inhibit_Key_Enzymes Modulate_Transcription Modulate_Transcription Strategy2->Modulate_Transcription Dietary_Intervention Dietary_Intervention Strategy3->Dietary_Intervention Repurpose_Drugs Repurpose_Drugs Strategy4->Repurpose_Drugs FASN_Inhibitors FASN Inhibitors Inhibit_Key_Enzymes->FASN_Inhibitors e.g., C75 ACC_Inhibitors ACC Inhibitors Inhibit_Key_Enzymes->ACC_Inhibitors SREBP_Inhibitors SREBP Inhibitors Modulate_Transcription->SREBP_Inhibitors e.g., Fatostatin ChREBP_Modulators ChREBP Modulators Modulate_Transcription->ChREBP_Modulators Low_Carb_Diets Low-Carb/Ketogenic Diets Dietary_Intervention->Low_Carb_Diets Reduces substrate Omega3_Supplementation Omega-3 PUFA Supplementation Dietary_Intervention->Omega3_Supplementation Lessens DNL Metformin Metformin Repurpose_Drugs->Metformin Activates AMPK Statins Statins Repurpose_Drugs->Statins May increase DNL

Strategies for therapeutic targeting of de novo lipogenesis. Approaches include direct enzyme inhibition, transcriptional regulation, dietary interventions, and drug repurposing.

Based on the current literature, your research into "2-keto palmitic acid" might be exploring one of these avenues:

  • A non-canonical or minor metabolic pathway not yet widely recognized.
  • A specific derivative of palmitic acid used as an experimental tool or with a unique signaling function.
  • A potential intermediate in fatty acid oxidation rather than synthesis.

References

tissue distribution of 2-Keto palmitic acid

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Palmitic Acid (PA)

The following tables summarize key data related to palmitic acid's presence and metabolism, which forms the basis for understanding its derivatives.

Table 1: Palmitic Acid Content in Dietary Sources [1]

Source Category Food Example PA Content (% of Total Fatty Acids)
Vegetable Oils Palm Oil 40.1 - 47.5%
Olive Oil 7.5 - 20.0%
Cocoa Butter 25.4%
Animal Fats Lard 21.07%
Butter 20.86%
Dairy & Eggs Parmesan Cheese 8.04%
Hen Egg (whole) 1.90 - 5.90%
Cow's Whole Milk 0.92 - 1.97%
Meat Products Salami 5.73 - 7.55%
Beef Meat 0.31 - 1.14%

Table 2: Metabolic and Physiological Data of Palmitic Acid [1] [2]

Parameter Context Finding/Value
Average Human Intake Adult Diet ~20-30 g/day (represents ~8-10% of energy intake)
Body Content Total Fatty Acids Accounts for 20-30% of total fatty acids in the human body
Tissue Deposition Adipose Tissue Preferentially incorporated into subcutaneous fat over visceral fat.
Cellular Effect Liver Cells (AML12) Low-level PA (~25 μM): Increased ATP (35%), Oxygen Consumption Rate (30%), and cell viability. High-level PA (>250 μM): Induced lipotoxicity, reduced mitochondrial function.

Experimental Protocols for Fatty Acid Research

While a specific protocol for 2-Keto palmitic acid is not available, the following methods from the search results are used to study palmitic acid metabolism and can be adapted.

1. Quantitative Cellular Fatty Acid Oxidation (FAO) Assay [3] This method measures the conversion of radioactive palmitic acid to tritiated water (³H₂O) to quantify oxidation rates.

  • Principle: Cells oxidize [9,10-³H(N)]-palmitic acid, releasing ³H₂O, which is separated from the substrate by diffusion.
  • Key Steps:
    • Cell Culture & Treatment: Culture cells (e.g., U-937, MCF-7, primary hepatocytes) in complete, serum-containing medium for physiological relevance. Treat with compounds or gene modulators.
    • Labeling: Incubate cells with ³H-palmitic acid for a set time (e.g., 1-6 hours).
    • Diffusion Separation: Transfer supernatant to an airtight vial containing a second inner vial with water. ³H₂O diffuses into the inner water phase over ~3 days at room temperature.
    • Measurement & Analysis: Scintillation counting measures ³H₂O in the inner vial. A cell-free control corrects for weakly volatile palmitic acid background.

2. Lipidomics Analysis of Sphingolipids [4] This protocol is used to investigate how palmitic acid levels influence ceramide and dihydroceramide synthesis.

  • Principle: Silencing genes involved in fatty acid desaturation (e.g., AdipoR2, SCD) increases intracellular PA, driving ceramide synthesis.
  • Key Steps:
    • Cell Culture & Gene Silencing: Use HEK293 or HepG2 cells. Transfect with siRNA (e.g., against AdipoR2, SCD) to silence target genes.
    • PA Treatment: Treat cells with PA (e.g., 100-400 μM) conjugated to fatty acid-free BSA in serum-free media for 24 hours.
    • Lipid Extraction & Analysis: Extract lipids from cells and analyze using liquid chromatography-mass spectrometry (LC-MS) to quantify dihydroceramides and other sphingolipids.

Metabolic Pathways and Research Workflow

The diagram below outlines the key pathways of palmitic acid metabolism and a general experimental workflow for studying its distribution and effects, which can be applied to its derivatives.

cluster_pathway Key Metabolic Pathways of Palmitic Acid cluster_workflow General Experimental Workflow PA Dietary Palmitic Acid (PA) Esterification Esterification into: Triacylglycerols (TAG) Phospholipids PA->Esterification OxidativeStress Oxidative Stress & ROS Production PA->OxidativeStress FAO Mitochondrial Fatty Acid Oxidation (FAO) PA->FAO Ceramide Ceramide & Dihydroceramide Synthesis PA->Ceramide DNL De Novo Lipogenesis (DNL) (From Glucose) DNL->PA Sirt3 SIRT3 Activation (CPT2 Deacetylation) FAO->Sirt3 Start 1. Define Research Objective Model 2. Select Model System (In vivo, Primary Cells, Cell Lines) Start->Model Treatment 3. Apply Treatment/Modulation (Gene Silencing, PA/Compound Exposure) Model->Treatment Assay 4. Conduct Analysis (FAO Assay, Lipidomics, Mitochondrial Function) Treatment->Assay Data 5. Data Interpretation Assay->Data

Suggestions for Further Research

Given the scarcity of specific data on this compound, you may need to delve deeper into specialized research avenues.

  • Explore Specialized Databases: Search for "2-ketopalmitic acid" or "2-oxohexadecanoic acid" in dedicated metabolomics and lipidomics databases such as the Human Metabolome Database (HMDB) and LIPID MAPS.
  • Investigate Alpha-Oxidation: this compound is an intermediate in the alpha-oxidation pathway, a minor pathway compared to the more common beta-oxidation. Focusing your literature search on "fatty acid alpha-oxidation" and its associated disorders (e.g., Refsum disease) might yield more relevant information on this specific metabolite.
  • Review Methodological Papers: The experimental protocols summarized above, particularly the lipidomics and FAO assay methods [3] [4], provide a strong foundation for designing your own experiments to study the should you acquire the standard compound.

References

2-Keto palmitic acid in mitochondrial fatty acid synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Mitochondrial Fatty Acid Synthesis (mtFAS) Pathway

The mtFAS pathway is an evolutionarily conserved system within the mitochondrial matrix. Unlike the cytosolic fatty acid synthase (FASN I), which is a single large protein, mtFAS is a type II system where each reaction is catalyzed by a discrete enzyme [1]. The pathway builds fatty acids on a scaffold called the mitochondrial Acyl Carrier Protein (ACP).

The following diagram illustrates the cyclic enzymatic steps of the mtFAS pathway.

mtFAS Start Start: holo-ACP MCAT MCAT Malonyl-CoA ACP Transacylase Start->MCAT ACP KAS OXSM/KAS 3-Ketoacyl-ACP Synthase MCAT->KAS Malonyl-ACP KAR CBR4/HSD17B8 3-Ketoacyl-ACP Reductase KAS->KAR 3-Ketoacyl-ACP HD HSTD2 3-Hydroxyacyl-ACP Dehydrase KAR->HD 3-Hydroxyacyl-ACP ER MECR Enoyl-ACP Reductase HD->ER trans-2,3-Enoyl-ACP Elongated Elongated Acyl-ACP (2 carbons added) ER->Elongated Elongated->KAS Cycle Continues

mtFAS involves sequential enzymatic steps to elongate fatty acids [1] [2].

Experimental Analysis of mtFAS

Studying the mtFAS pathway and its lipid products requires specific methodologies, ranging from genetic manipulation to advanced analytical techniques.

Key Experimental Approaches

The table below outlines common protocols used to investigate the mtFAS pathway.

Method Key Procedure Application in mtFAS Research
Genetic Manipulation siRNA or shRNA-mediated knockdown; plasmid overexpression [2]. Functional studies (e.g., ACP/MECR knockdown impairs respiration & lipoylation) [1] [2].
Protein Lipoylation Assessment Western blotting with anti-lipoic acid antibodies [1]. Readout of functional mtFAS (lipoic acid attachment to PDH, OGDH) [1].
Metabolomic & Lipidomic Profiling LC-MS/MS to measure polar metabolites & complex lipids [2]. Discovery of altered bioactive lipids (lysophospholipids, sphingolipids) upon mtFAS perturbation [2].
Experimental Workflow

A typical integrated workflow to characterize mtFAS function is as follows.

workflow Step1 1. Genetic Manipulation Step2 2. Phenotypic Characterization Step1->Step2 Sub1a • Knockdown (e.g., ACP) Step1->Sub1a Sub1b • Overexpression (e.g., MECR) Step1->Sub1b Step3 3. Functional & Molecular Analysis Step2->Step3 Sub2a • Cell growth/viability Step2->Sub2a Sub2b • Mitochondrial respiration Step2->Sub2b Step4 4. Advanced Profiling Step3->Step4 Sub3a • Western blot (lipoylation) Step3->Sub3a Sub3b • RT-qPCR (gene expression) Step3->Sub3b Sub4a • Metabolomics (LC-MS/MS) Step4->Sub4a Sub4b • Lipidomics (TLC, MS) Step4->Sub4b

Integrated workflow for mtFAS investigation combines genetic, phenotypic, and molecular analyses [1] [2].

References

enzymes involved in 2-Keto palmitic acid synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Enzymes of De Novo Palmitic Acid Synthesis

The table below summarizes the core enzymatic activities involved in each step of the palmitic acid synthesis cycle [1] [2] [3].

Step & Role Enzyme Name Reaction Catalyzed Key Features / Notes
Loading & Activation Acetyl-CoA Carboxylase (ACC) [3] Converts acetyl-CoA to malonyl-CoA using ATP and CO₂ [4]. Rate-limiting step; biotin-dependent; allosterically regulated by citrate (activator) and palmitoyl-CoA (inhibitor) [1] [3].
^ Malonyl-CoA:ACP Transacylase (FabD/MAT) [1] [5] Transfers the malonyl group from malonyl-CoA to Acyl Carrier Protein (ACP). Prepares the 2-carbon unit for chain elongation [5].
Chain Elongation Cycle β-Ketoacyl-ACP Synthase (KS/FabB/FabF) [1] Condenses the growing acyl-ACP with malonyl-ACP. Extends the carbon chain by 2 carbons; releases CO₂ [1] [2].
^ β-Ketoacyl-ACP Reductase (KR/FabG) [1] [5] Reduces the β-keto group to a β-hydroxy group. Uses NADPH as the electron donor [1].
^ β-Hydroxyacyl-ACP Dehydratase (HD/FabA/FabZ) [1] [5] Removes a water molecule to form a trans-2-enoyl-ACP. Introduces a double bond [1].
^ Enoyl-ACP Reductase (ER/FabI) [1] [5] Reduces the double bond to a single bond. Produces a fully saturated acyl-ACP; uses NADPH [1].
Termination Thioesterase (TE) [5] [2] Hydrolyzes the thioester bond between the finished fatty acid and ACP. Releases palmitic acid (16:0); determines chain length [5].
Central Carrier Acyl Carrier Protein (ACP) [1] [5] Carries the growing fatty acid chain. Contains a phosphopantetheine prosthetic group; shuttles substrate between enzymatic domains [5].

Workflow of Fatty Acid Synthesis

The diagram below illustrates the cyclic sequence of reactions catalyzed by the FAS enzyme complex to produce palmitic acid.

fas Start Start A Acetyl-CoA & Malonyl-CoA (Loading Step) Start->A Priming End End B β-Ketoacyl-ACP (Condensation by KS) A->B KS C β-Hydroxyacyl-ACP (Reduction by KR, NADPH) B->C KR D trans-2-Enoyl-ACP (Dehydration by HD) C->D HD E Acyl-ACP (C(n+2)) (Reduction by ER, NADPH) D->E ER E->End Chain = C16? (Release by TE) E->B Cycle Continues (C to C)

From Palmitic Acid to 2-Keto Palmitic Acid

Standard FAS produces saturated palmitic acid. Synthesis of This compound (which has a keto group at the second carbon) likely requires modifications to the standard pathway or entirely different enzymatic machinery.

  • Potential Pathway 1: Type II FAS and Dedicated Enzymes - In bacterial systems, a specific ketoacyl-ACP synthase (KS) might utilize a unique substrate or a dedicated enzyme like a desaturase or oxidase could introduce the keto group after the standard elongation cycle [1] [5].
  • Potential Pathway 2: Polyketide Synthase (PKS) Pathways - PKSs are enzymatic assembly lines related to FAS. A key difference is that PKSs often do not fully reduce the β-keto group after condensation, allowing intermediates like 2-keto acids to be incorporated or retained [2]. Engineering a PKS module could be a viable strategy.

Experimental and Research Considerations

For researchers aiming to produce this compound, the following approaches based on general metabolic engineering principles are suggested:

  • Host Engineering: Use model organisms like E. coli or S. cerevisiae with well-characterized Type II FAS [5]. Inactivate the reduction cycle enzymes (KR, ER) in specific modules to halt processing at the β-ketoacyl-ACP stage [2].
  • Enzyme Discovery & Engineering: Screen for specialized KS domains with altered substrate specificity or ketoacyl-ACP processing enzymes. Employ site-directed mutagenesis and protein dynamic simulations to engineer existing enzymes [6].
  • Analytical Verification: Confirm successful production using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the distinct molecular weight and fragmentation pattern of this compound.

References

analytical methods for quantifying 2-Keto palmitic acid

Author: Smolecule Technical Support Team. Date: February 2026

Generalized Protocol for Fatty Acid Analysis by GC-MS

The following protocol is adapted from a comprehensive lipidomics method for free fatty acid (FFA) analysis [1]. This is a robust starting point that you will need to optimize for the specific properties of 2-Keto palmitic acid.

Workflow Overview The diagram below outlines the major steps in the fatty acid analysis workflow.

workflow start Start: Biological Sample (Cells, Tissue, Plasma) extraction Lipid Extraction start->extraction derivation Derivatization (Pentafluorobenzyl Bromide) extraction->derivation gc_ms GC-MS Analysis derivation->gc_ms quant Quantification with Internal Standards gc_ms->quant

Materials and Reagents
  • Internal Standards: Deuterated fatty acid standards (e.g., d₃-Palmitic acid). Prepare a stock solution in ethanol or methanol.
  • Derivatization Reagent: Pentafluorobenzyl Bromide (PFB-Br).
  • Extraction Solvents: Methanol (HPLC grade), Isooctane (HPLC grade), 1N Hydrochloric Acid (HCl) in methanol.
  • Other: Butylated Hydroxytoluene (BHT, optional antioxidant), Phosphate Buffered Saline (PBS).
  • Equipment: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), centrifuge, vortex mixer, analytical evaporator (e.g., nitrogen blowdown apparatus).
Step-by-Step Procedure
  • Sample Preparation

    • Cells: Suspend ~0.5 x 10⁶ cells in 250 µL of PBS [1].
    • Plasma: Use 100 µL of plasma [1].
    • Tissues: Homogenize tissue in an appropriate buffer prior to extraction [1].
    • Spike Internal Standards: Add a known amount (e.g., 100 µL) of deuterated fatty acid internal standard solution to all samples, blanks, and calibration standards [1].
  • Lipid Extraction

    • Add 500 µL of methanol and 25 µL of 1N HCl to the sample. Vortex thoroughly.
    • Form a bi-phasic system by adding 1.5 mL of isooctane. Vortex vigorously for 30 seconds.
    • Centrifuge at 3000 rpm for 2 minutes to separate phases.
    • Transfer the upper (isooctane) phase to a new tube. This phase contains the FFAs.
    • Repeat the extraction with another 1.5 mL of isooctane and combine the upper phases.
    • Evaporate the combined isooctane extracts to complete dryness under a gentle stream of nitrogen [1].
  • Derivatization to Pentafluorobenzyl (PFB) Esters

    • Reconstitute the dried extract in 50 µL of a solution containing PFB-Br (concentration to be optimized, e.g., 1% in acetone).
    • Incubate at 60°C for 30-60 minutes.
    • After reaction, evaporate the derivatization reagent to dryness under a nitrogen stream. Reconstitute the derivative in an appropriate volume (e.g., 100 µL) of isooctane for GC-MS injection [1].
  • GC-MS Analysis

    • GC Column: Fused silica capillary column (e.g., 25-30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
    • Injection: Splitless or pulsed splitless mode, 1 µL injection volume.
    • Oven Program: Use a temperature ramp. An example for fatty acid separation is starting at 150°C, ramping at 5°C/min to 250°C, then holding [1]. This will require optimization for the keto-derivative.
    • MS Detection: Negative Chemical Ionization (NCI) mode. Set the ion source temperature and monitor specific fragment ions. The parent ion for PFB-derivatized fatty acids is typically [M-PFB]⁻ (the carboxylate anion [M-181]⁻) [1].

Key Considerations for Method Adaptation

Since this is a generic protocol, you must address the following points for this compound:

  • Synthesis of Standard: The first critical step is to obtain a pure analytical standard of this compound for method development and calibration.
  • Derivatization Optimization: The keto group may require additional protection (e.g., oximation) to prevent enolization and improve chromatographic behavior. You will need to test different derivatization conditions.
  • Chromatographic Separation: The presence of the keto group will alter the compound's polarity and retention time compared to palmitic acid. The GC temperature program must be optimized to achieve baseline separation from other fatty acids.
  • Mass Spectrometric Detection: You must characterize the specific fragmentation pattern of the derivatized this compound to select the best quantifier and qualifier ions for Selected Ion Monitoring (SIM).

Quantitative Data and Method Validation

Once adapted, your method should be characterized using the following parameters, ideally summarized in a validation table:

Validation Parameter Target Criteria Proposed Approach
Linear Range Wide dynamic range with R² > 0.99 Analyze a series of standard solutions [1].
Limit of Detection (LOD) As low as possible Signal-to-noise ratio of 3:1 [1].
Limit of Quantification (LOQ) As low as possible Signal-to-noise ratio of 10:1 [1].
Accuracy 85-115% recovery Spike known amounts of standard into a biological matrix [1].
Precision <15% RSD Repeat analysis of QC samples (intra-day & inter-day) [1].
Extraction Recovery Consistent and high Compare extracted standards vs. non-extracted standards [1].

References

Application Note: GC-MS Analysis of 2-Keto Palmitic Acid

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction 2-Keto palmitic acid is a key intermediate in various metabolic pathways. Its precise quantification is crucial for research in metabolomics, lipid biochemistry, and drug development. This protocol provides a detailed GC-MS method for detecting and quantifying this compound in biological samples, drawing from established procedures for fatty acids and related metabolites [1]. The method has been optimized to include derivatization for volatility and GC-MS/MS detection for enhanced sensitivity and specificity [2].

2. Experimental Workflow The following diagram outlines the complete experimental procedure from sample preparation to data analysis:

workflow start Start: Sample Collection extraction Lipid Extraction (Methanol/Chloroform/Water) start->extraction cleanup Lipid Clean-up extraction->cleanup derivatization Chemical Derivatization cleanup->derivatization gcmspre Derivatization derivatization->gcmspre gcms GC-MS/MS Analysis gcmspre->gcms data Data Acquisition gcms->data processing Data Processing & Quantification data->processing end Result Interpretation processing->end

3. Materials and Methods

3.1. Reagents and Chemicals

  • This compound standard (purity ≥ 95%) for calibration.
  • Derivatization Reagents: Methoxyamine hydrochloride in pyridine (20 mg/mL) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) [1].
  • Extraction Solvents: HPLC or LC-MS grade methanol, chloroform, and water.
  • Internal Standard: A stable isotope-labeled analog of this compound (e.g., d₃-2-Keto palmitic acid) is highly recommended for optimal quantification accuracy [1].

3.2. Instrumentation

  • Gas Chromatograph: Equipped with a programmable temperature vaporization (PTV) or standard split/splitless injector.
  • Mass Spectrometer: A triple quadrupole mass spectrometer (GC-MS/MS) operating in Selected Reaction Monitoring (SRM) mode is preferred for highest sensitivity and selectivity [2]. A single quadrupole system using Selected Ion Monitoring (SIM) can also be used.
  • GC Column: A low- to mid-polarity capillary column, such as a TG-1MS (100% dimethyl polysiloxane, 30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent [2].

3.3. Detailed Step-by-Step Protocol

Step 1: Sample Preparation and Lipid Extraction

  • Homogenize the biological sample (e.g., plasma, tissue) in a pre-chilled mixture of methanol:chloroform (2:1, v/v). A ternary solvent system (water, isopropanol, acetonitrile) can also be used for comprehensive metabolite extraction [1].
  • Vortex vigorously for 1-2 minutes and sonicate in an ice bath for 10-15 minutes.
  • Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet proteins and insoluble material.
  • Transfer the supernatant to a new glass vial.
  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas in a 37°C water bath. Note: A lipid clean-up step may be necessary for lipid-rich samples to prevent GC system contamination [1].

Step 2: Chemical Derivatization Derivatization is critical for analyzing non-volatile metabolites like this compound by GC-MS [1].

  • Methoximation: Add 50 µL of methoxyamine solution to the dried extract. Vortex and incubate at 30°C for 90 minutes with shaking. This step protects the keto group and reduces tautomerization.
  • Trimethylsilylation: Add 100 µL of MSTFA (+1% TMCS) to the mixture. Vortex and incubate at 37°C for 30-60 minutes to derivative hydroxyl and carboxyl groups, forming trimethylsilyl (TMS) derivatives.

Step 3: GC-MS/MS Analysis

  • Injection: Inject 1 µL of the derivatized sample in splitless mode [2].
  • GC Conditions:
    • Injector Temperature: 280°C
    • Carrier Gas: Helium, constant flow of 1.0 mL/min
    • Oven Temperature Program:
      • Initial: 100°C, hold for 1 min
      • Ramp: 30°C/min to 220°C, hold for 1 min
      • Ramp: 30°C/min to 280°C, hold for 5 min [2]
  • MS Conditions:
    • Ionization Mode: Electron Impact (EI) at 70 eV [1]
    • Ion Source Temperature: 230°C
    • Transfer Line Temperature: 280°C
    • Data Acquisition: Use SRM mode for MS/MS. The precursor ion for the methoximated-TMS derivative of this compound must be determined experimentally. Monitor 2-3 characteristic product ions for confident identification and quantification.

4. Method Validation The table below summarizes the key validation parameters and recommended acceptance criteria based on guidelines for GC-MS methods [3].

Validation Parameter Description Recommended Acceptance Criteria
Specificity Ability to distinguish analyte from matrix. No interference at retention time.
Linearity & Range Linear relationship between concentration and response. R² ≥ 0.999 over at least 5 concentrations [3].
Accuracy Closeness to true value. Recovery 80-120% (matrix-dependent) [2].
Precision Repeatability (intra-day) and Intermediate Precision (inter-day). RSD < 2-3% for repeatability; RSD < 5% for intermediate precision [3].
LOD / LOQ Limit of Detection / Limit of Quantification. Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ [3].
Robustness Resilience to deliberate method variations. Consistent results with minor parameter changes.

5. Data Processing and Metabolite Identification

  • Deconvolution: Use automated mass spectral deconvolution software (AMDIS) to resolve co-eluting peaks and purify mass spectra [1].
  • Identification: Confirm the identity of this compound by matching both the mass spectrum and the retention time/retention index against an authentic standard analyzed under identical conditions. Spectral matching can be done against commercial (e.g., NIST) or in-house libraries [1].

6. Troubleshooting and Best Practices

  • High Background: Ensure proper lipid clean-up prior to derivatization. Replace GC liner and trim the column if necessary.
  • Poor Derivatization: Ensure reagents are fresh and the sample is completely dry. Check for silylating agent degradation.
  • Low Sensitivity: Check instrument calibration and optimize MS/MS transitions. Confirm derivatization completion.

Scientific Context and Pathways

The following diagram illustrates the central metabolic role of this compound, connecting it to key biochemical pathways:

pathways glucose Glucose acetylCoA Acetyl-CoA glucose->acetylCoA Glycolysis malonylCoA Malonyl-CoA acetylCoA->malonylCoA ACC palmitic Palmitic Acid (C16:0) malonylCoA->palmitic FASN keto_palmitic This compound palmitic->keto_palmitic Oxidation sphingolipids Sphingolipids palmitic->sphingolipids Ceramide Synthesis membrane Membrane Lipids palmitic->membrane Phospholipid Synthesis

In metabolism, this compound is intricately linked to palmitic acid. Palmitic acid (C16:0) is the most common saturated fatty acid in the human body, making up 20-30% of membrane phospholipids and adipose triacylglycerols [4]. It is synthesized endogenously via de novo lipogenesis (DNL) from acetyl-CoA, a process heavily influenced by carbohydrate intake [4] [5]. The key enzymes are Acetyl-CoA Carboxylase (ACC), which catalyzes the rate-limiting step, and Fatty Acid Synthase (FASN), which elongates the chain to form palmitic acid [5]. This compound can be formed through various oxidative pathways or serve as a precursor in the synthesis of more complex lipids, including sphingolipids, which are vital for nerve function and signal transmission [5].

Key Considerations for Researchers

  • Analyte Stability: Keto acids can be reactive. Ensure samples are processed quickly and stored at -80°C to prevent degradation.
  • Matrix Effects: The complexity of biological samples can suppress or enhance ionization. Using a stable isotope-labeled internal standard is the most effective way to correct for this and ensure quantitative accuracy [1].
  • Method Adaptation: The GC temperature program and MS/MS transitions are starting points. They must be rigorously optimized and validated for your specific instrument and sample matrix.

References

Author: Smolecule Technical Support Team. Date: February 2026

Lipidomics Application Notes for Oxidized Fatty Acids

This section provides a structured overview of the key data and methodologies for analyzing oxidized fatty acids like 2-keto palmitic acid within a lipidomics framework.

Table 1: Lipid Classification & Nomenclature for Oxidized Fatty Acyls (Based on LIPID MAPS) [1] [2]

Category LIPID MAPS Abbreviation Class Example Shorthand Notation Update Key Functional Group Annotation
Fatty Acyls (FA) FA Fatty Acids Use "oxo" for keto/aldehyde groups R-(oxo)
Glycerophospholipids (GP) GP Phosphatidylcholines (PC) PC(16:0/18:1(9Z)-O(oxo)) sn-position of oxidized chain indicated
Glycerolipids (GL) GL Triradylglycerols (TG) TG(16:0/18:0/20:4(8OOH)) Hydroperoxy group annotated as "OOH"

Table 2: Sample Preparation Protocols for Lipidomics Analysis [3]

Step Protocol Details Critical Parameters & Notes
1. Lipid Extraction Metabolome: 50 μL sample in 300 μL methanol, vortex, add 900 μL MTBE and 250 μL H₂O. Shake, incubate (4°C, 30 min), separate [3]. MTBE method effective for broad lipid classes. Maintain low temperature to prevent oxidation.
Lipidome: 50 μL sample in 300 μL methanol, vortex, add 900 μL MTBE and 250 μL water. Shake, incubate, collect upper organic layer [3].
2. Lipid Class Separation Using Thin-Layer Chromatography (TLC) to separate Free Fatty Acids (FFA), Phospholipids (PL), Triglycerides (TG), and Cholesterol Esters (CE) [4] [5]. TLC purifies lipid classes before mass spectrometry, reducing ion suppression [5].
3. Derivatization Methylation of the carbon chain of fatty acids for Gas Chromatography (GC) analysis [5]. Improves volatility and stability of fatty acids for GC separation.

Table 3: LC-MS/MS Instrument Parameters for Untargeted Lipidomics [3]

Parameter Setting 1 (Q Exactive Orbitrap) Setting 2 (TSQ Quantiva)
Chromatography Column: Cortecs C18 (1.6 μm, 2.1 x 50 mm) or Atlantis HILIC silica. Column: C18-based reversed-phase.
Mobile Phases A: 10 mM ammonium acetate in water:acetonitrile (4:6). B: Acetonitrile:isopropanol (1:9) [3]. A: 10 mM tributylamine, 15 mM acetic acid in water. B: 100% Methanol [3].
Mass Analyzer Q Exactive Quadrupole-Orbitrap. TSQ Quantiva Triple Quadrupole.
Resolution 70,000 (Full Scan); 17,500 (MS/MS). Unit resolution (0.7 FWHM).
Ion Source Voltage ESI+: 3.2 kV; ESI-: 2.8 kV [3]. ESI+: 3.5 kV; ESI-: 2.5 kV [3].

Experimental Workflow for Oxidized Lipid Analysis

The following diagram outlines a complete, integrated workflow for the identification and validation of oxidized lipids, incorporating techniques cited in the literature.

cluster_processing Data Processing Steps cluster_validation Validation Techniques SamplePrep Sample Preparation & Extraction TLC TLC Separation (Lipid Classes) SamplePrep->TLC MS_Analysis LC-MS/MS Analysis TLC->MS_Analysis Data_Processing Data Processing & Annotation MS_Analysis->Data_Processing Validation Structural Validation Data_Processing->Validation PeakPicking Peak Picking & Alignment Data_Processing->PeakPicking Bio_Interpret Biological Interpretation Validation->Bio_Interpret ChemDeriv Chemical Derivatization (e.g., TMS) Validation->ChemDeriv Start Start Start->SamplePrep DB_Search Database Search (LMSD, HMDB) PeakPicking->DB_Search Annotation Level 1-3 Annotation* DB_Search->Annotation Quantification Relative Quantification Annotation->Quantification Quantification->Validation StdCompare Comparison with Authentic Standards AdvMS Advanced MS/MS (OzID, PbCr)

A Guide to Lipid Identification and Validation

Confidently identifying a novel structure like this compound requires careful annotation and rigorous validation.

  • Adherence to LIPID MAPS Nomenclature: The LIPID MAPS consortium provides the definitive classification system and shorthand notation for lipids [1] [2]. For a keto fatty acid, the functional group is annotated as oxo. The proposed entry for this compound in the LIPID MAPS Structure Database (LMSD) would be under Fatty Acyls (FA) with a systematic name reflecting the oxo group at the C2 position [2].
  • Hierarchical Identification Confidence: The Metabolomics Standards Initiative (MSI) defines levels of identification confidence [2]:
    • Level 1 (Confirmed Structure): Matches based on retention time and MS/MS spectrum to an authentic standard.
    • Level 2 (Probable Structure): Matches based on accurate mass and MS/MS spectrum to a library (without standard).
    • Level 3 (Candidate Structure): Matches based solely on accurate mass or molecular formula.
  • Advanced Validation Techniques: To move beyond Level 3 annotation for an unknown like this compound, specialized techniques are required [2]:
    • Chemical Derivatization: Trimethylsilylation (TMS) of carbonyl groups followed by GC-MS EI can provide characteristic fragment ions.
    • Stable Isotope Labeling: Using labeled precursors (e.g., ¹³C-glucose) can help trace the metabolic origin of the oxo group.
    • Reaction MS/MS: Techniques like ozone-induced dissociation (OzID) or photochemical reaction (Paterno-Büchi) can pinpoint the double bond position in precursor lipids.

Key Considerations for Your Research

When designing your study, keep these broader contexts in mind:

  • Biological Context is Crucial: The gut microbiome can be a significant source of specific fatty acids, such as palmitic acid, which can influence systemic conditions [6]. Dietary interventions, like a ketogenic diet, can also remodel the gut microbiome and alter the lipid pool, including anti-tumor effects linked to fatty acids like stearate [7].
  • Leverage Public Resources: Utilize the LIPID MAPS website for tools, databases (LMSD), and the latest nomenclature rules [1]. Adhere to the developing guidelines from the Lipidomics Standard Initiative for reporting data [2].

I hope these structured application notes provide a solid foundation for your research into this compound. The protocols and workflows described are robust and can be directly implemented or adapted for your specific needs.

References

postprandial lipemia measurement protocols for fatty acid studies

Author: Smolecule Technical Support Team. Date: February 2026

Physiological Background and Significance

Postprandial lipemia (PPL) refers to the dynamic rise in triglyceride-rich lipoproteins (TRLs) that occurs after fat consumption. In healthy individuals, triglycerides peak 3-5 hours after meal ingestion and return to baseline within 6-8 hours [1]. This process involves complex metabolism where dietary fats are packaged into apoB48-containing chylomicrons by enterocytes, while the liver produces apoB100-containing VLDL particles. These TRLs are subsequently hydrolyzed by lipoprotein lipase (LPL), releasing free fatty acids for energy utilization or storage [1].

The clinical significance of PPL measurement has substantially increased as evidence demonstrates that non-fasting triglycerides better predict cardiovascular disease (CVD) risk than fasting measurements [1]. Postprandial dysmetabolism - characterized by elevated glucose and triglycerides after meals - contributes to oxidative stress, inflammation, endothelial dysfunction, and prothrombotic states [2]. Since individuals in Western societies spend most daytime hours in postprandial states due to frequent eating occasions, understanding and measuring PPL provides crucial insights into cardiometabolic disease mechanisms and therapeutic interventions [1] [2].

The diagram below illustrates the core physiological processes of postprandial lipemia:

G DietaryFatIntake Dietary Fat Intake IntestinalAbsorption Intestinal Absorption DietaryFatIntake->IntestinalAbsorption ChylomicronFormation Chylomicron Formation (ApoB48-containing) IntestinalAbsorption->ChylomicronFormation LymphaticTransport Lymphatic Transport ChylomicronFormation->LymphaticTransport SystemicCirculation Systemic Circulation LymphaticTransport->SystemicCirculation LPLHydrolysis LPL Hydrolysis SystemicCirculation->LPLHydrolysis TissueUptake Fatty Acid Uptake (Energy/Storage) LPLHydrolysis->TissueUptake TRLRemnants TRL Remnants LPLHydrolysis->TRLRemnants HepaticClearance Hepatic Clearance TRLRemnants->HepaticClearance

Standardized Meal Challenge Protocol

Meal Composition and Formulation

The high-fat meal challenge represents the cornerstone of PPL assessment. Well-standardized test meals ensure reproducible results across study visits and between research participants. The composition should be carefully designed and scaled to individual characteristics:

Table 1: Standardized Meal Composition Parameters

Parameter Standard Range Examples from Literature Considerations
Total Fat Content 30-50g or 12-14 kcal/kg [1] [3] 50g fixed load [4]; 12 kcal/kg [1] Higher fat loads increase TG response magnitude
Fatty Acid Composition Varies by research question Coconut oil (MCTs) vs palm oil (LCTs) [5]; Grain-fed vs pasture-fed beef [6] Chain length and saturation influence PPL response
Carbohydrate Content 71-85g [4] 85g at 0h, 71g at 4h [4] Contributes to postprandial glycemia and inflammation
Protein Content Matched across test meals [6] ~22g [4] Standardized to isolate fat effects
Meal Timing Sequential meals possible Second meal at 4h [4] Mimics real-world eating patterns
Participant Preparation and Standardization

Proper participant preparation ensures baseline metabolic stability:

  • Washout Period: Minimum 1-week between test meals when using crossover designs [6]
  • Pre-test Standardization: Avoid alcohol, strenuous exercise, and unusual dietary patterns for 24-48 hours prior to testing
  • Fasting Period: 10-12 hour overnight fast with water permitted [3]
  • Standard Evening Meal: Provide isocaloric meal with defined macronutrient composition before test day [5]
Blood Sampling Timepoints

Comprehensive sampling captures the complete PPL trajectory:

  • Baseline (0h): Pre-meal fasting sample
  • Early Postprandial (1-2h): 1h and 2h samples [5]
  • Peak Response (3-4h): 3h and 4h samples - expected TG peak [1] [3]
  • Late Postprandial (6-8h): 6h [4] [5] to 8h samples to capture return toward baseline

Analytical Methods for Lipid and Fatty Acid Assessment

Sample Processing

Blood samples should be processed promptly (within 30-60 minutes) by centrifugation at 4°C. Serum or plasma can be aliquoted and stored at -80°C until analysis. For chylomicron isolation, sequential ultracentrifugation at density <1.006 g/mL isolates the triglyceride-rich fraction [6].

Fatty Acid Analysis by Gas Chromatography

Fatty acid composition analysis typically follows these standardized procedures:

Table 2: Fatty Acid Analysis Methods

Analytical Step Conventional Method Simplified Method Considerations
Lipid Extraction Chloroform:methanol (2:1) Folch extraction [7] Combined extraction and methylation [7] Simplified method saves time, reduces sample loss
Methylation BF₃/methanol reagent (14%) at 90-110°C for 1h [7] BF₃/methanol with hexane, 100°C for 1h [7] Forms fatty acid methyl esters (FAMEs) for GC analysis
GC Analysis Capillary GC with flame ionization detection (FID) [8] [7] Same as conventional method [7] Polar columns (wax-type) for basic separation; highly polar columns for cis/trans isomers [8]
Quantification Internal standard method (C13:0, C19:0, C21:0, or C23:0) [8] Internal standard method [7] Compensates for preparation and analysis variability
Specialized Lipid Assessments

Beyond standard fatty acid profiling, these specialized analyses provide mechanistic insights:

  • Apolipoprotein B-48: Direct marker of intestinal chylomicron particles [2]
  • Remnant-like Lipoprotein (RLP) Cholesterol: Measures atherogenic TRL remnants [2]
  • Lipidomic Profiling: Advanced mass spectrometry for detailed molecular species identification (e.g., triglycerides, lysophosphatidylcholines) [6]
  • Inflammatory Biomarkers: GlycA (glycoprotein acetylation) and IL-6 to assess postprandial inflammatory responses [4]

The experimental workflow for comprehensive postprandial lipemia assessment is summarized below:

G cluster_GC GC Analysis Methods ParticipantPrep Participant Preparation (10-12h fast, 1wk washout) BaselineBlood Baseline Blood Collection (0h) ParticipantPrep->BaselineBlood StandardizedMeal Standardized High-Fat Meal BaselineBlood->StandardizedMeal PostprandialSampling Postprandial Blood Sampling (1, 2, 4, 6h) StandardizedMeal->PostprandialSampling SampleProcessing Sample Processing (Serum/Plasma, Chylomicron Isolation) PostprandialSampling->SampleProcessing LipidAnalysis Lipid & Fatty Acid Analysis SampleProcessing->LipidAnalysis SpecializedAssays Specialized Assays SampleProcessing->SpecializedAssays DataAnalysis Data Analysis & Interpretation LipidAnalysis->DataAnalysis ConventionalMethod Conventional: Extraction + Methylation SimplifiedMethod Simplified: Combined Method SpecializedAssays->DataAnalysis

Data Analysis and Interpretation

Key Outcome Measures

Primary and secondary endpoints for PPL studies include:

  • Incremental Area Under the Curve (iAUC): Most accurate measure of meal-induced triglyceride response
  • Peak Triglyceride Concentration: Maximum postprandial value, typically at 3-4h [1]
  • Time to Peak: Kinetic parameter of TRL metabolism
  • Total AUC: Combined fasting and postprandial triglyceride exposure
  • Remnant Cholesterol: Calculated as TC - (HDL-C + LDL-C) [3]
Clinical Cut-off Values

Interpret PPL responses using established clinical thresholds:

Table 3: Postprandial Triglyceride Cut-off Values for Risk Stratification

Parameter Optimal Borderline High Risk Notes
Fasting TG (mmol/L) <1.2 [3] 1.2-1.7 [3] ≥1.7 [3] EAS Consensus (2021)
Postprandial TG (mmol/L) <1.56 [3] 1.56-2.0 ≥2.0 [3] 4h after meal [3]
Remnant Cholesterol (mmol/L) <0.8 [3] 0.8-0.9 ≥0.9 [3] Fasting or postprandial

Applications in Nutritional and Pharmaceutical Research

Dietary Intervention Studies

PPL protocols effectively test how different fatty acid classes modulate postprandial metabolism:

  • Chain Length Effects: Medium-chain triglycerides (MCTs) from coconut oil produce significantly lower PPL than long-chain triglycerides (LCTs) from palm oil [5]
  • Saturation Studies: Omega-3 polyunsaturated fatty acids (especially EPA and DHA) attenuate PPL responses even in the presence of high saturated fat [9]
  • Food Matrix Comparisons: Grain-fed beef, pasture-fed beef, lamb, and plant-based alternatives produce subtly different lipidomic responses despite similar macronutrient content [6]
Drug Development Applications

PPL assessment provides valuable biomarkers for lipid-modifying therapies:

  • Omega-3 Pharmaceuticals: Icosapent ethyl (4g/day) significantly reduces fasting and postprandial triglycerides, contributing to CVD risk reduction [2]
  • Fibrate Trials: Fenofibrate therapy reduces microvascular complications in type 2 diabetes, potentially mediated by PPL reduction [2]
  • Novel Mechanisms: Compounds targeting apoB48 production, LPL activity, or TRL remnant clearance can be efficiently screened using PPL protocols

Methodological Considerations and Limitations

Practical Implementation Challenges
  • Time Intensity: Comprehensive 6-8h sampling protocols require significant staff and participant commitment [1]
  • Cost Factors: Advanced lipidomic and fatty acid analyses involve substantial reagent and instrumentation expenses
  • Participant Burden: Multiple blood draws and extended clinic stays may affect recruitment and retention
Technical Considerations
  • Standardization Needs: Lack of universally accepted reference meals and protocols complicates cross-study comparisons
  • Biological Variability: Intra-individual day-to-day differences in PPL responses require appropriate sample sizes and crossover designs when possible
  • Analytical Consistency: Fatty acid methylation efficiency and GC calibration must be rigorously controlled between batches

Conclusion

Comprehensive postprandial lipemia measurement provides crucial insights into fatty acid metabolism and cardiometabolic disease mechanisms. The standardized protocols outlined in these application notes enable researchers to rigorously assess how different fatty acid structures, food matrices, and therapeutic interventions influence triglyceride-rich lipoprotein metabolism. As evidence continues to establish non-fasting triglycerides as superior cardiovascular risk predictors compared to fasting levels, these methodologies will grow increasingly important in nutritional science, pharmaceutical development, and clinical medicine.

References

reducing 2-Keto palmitic acid cytotoxicity in cell culture

Author: Smolecule Technical Support Team. Date: February 2026

Understanding PA-Induced Cytotoxicity: Key Mechanisms

Palmitic acid-induced lipotoxicity is not a single-pathway event but a cascade of interconnected cellular stresses. The table below summarizes the primary mechanisms involved [1] [2] [3]:

Mechanism Key Features Observable Effects in Culture
Oxidative Stress Generation of Reactive Oxygen Species (ROS); Mitochondrial membrane potential destabilization [2] [3]. Increased oxidative dyes (DCFH-DA, MitoSOX); Activation of JNK/NF-κB pathways [3].
ER Stress Unfolded protein response; Activation of pathways involving PERK, ATF4, and CHOP [4]. Morphological changes in ER/Golgi; Upregulation of ER chaperone proteins [4].
Apoptosis Caspase-3 activation; Cleavage of PARP and Lamin B; Cytochrome c release from mitochondria [2] [3]. TUNEL-positive cells; Apoptotic nuclear morphology (chromatin condensation) [2].
Inflammation Activation of IKKβ/NF-κB signaling [1] [5]. Increased secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) [1] [5].
Altered Metabolism Disruption of glutamate uptake; Changes in taurine and calcium signaling pathways [1] [5]. Neurotoxicity; Reduced cell viability via metabolic flux alterations [1].
CD36 Uptake CD36facilitates PA transport into cells [6]. Increased intracellular PA accumulation; CD36 inhibition reduces PA uptake and toxicity [6].

The following diagram illustrates how these key mechanisms interact to drive lipotoxicity and where interventions can take effect:

pa_toxicity_pathway PA Lipotoxicity Pathways and Interventions cluster_primary Primary Mechanisms cluster_secondary Secondary Effects PA PA Uptake CD36-Mediated Uptake PA->Uptake ROS Oxidative Stress (ROS) Uptake->ROS ER_Stress ER Stress Uptake->ER_Stress Inflamm Inflammation (NF-κB) Uptake->Inflamm ROS->Inflamm Mito Mitochondrial Dysfunction (ΔΨm loss, Cyt c release) ROS->Mito ER_Stress->Mito Apoptosis Apoptosis Execution (Caspase-3, PARP cleavage) ER_Stress->Apoptosis Inflamm->Apoptosis Mito->Apoptosis Death Cell Death Apoptosis->Death Metabolic Metabolic Disruption (Glutamate toxicity) Metabolic->Death SSO CD36 Inhibitor (SSO) SSO->Uptake inhibits HDL HDL HDL->ROS suppresses DHA DHA DHA->Apoptosis reduces Tibolone Tibolone Tibolone->Metabolic modulates NAC Antioxidant (NAC) NAC->ROS scavenges

Intervention Strategies to Reduce Cytotoxicity

Several compounds have shown efficacy in mitigating PA-induced lipotoxicity. The table below compares these strategies [2] [3] [6]:

Intervention Mechanism of Action Experimental Evidence & Notes
CD36 Inhibition Blocks cellular uptake of PA [6]. Use Sulfo-N-succinimidyl oleate (SSO). CD36 knockdown also effective. Significantly reduces PA uptake and cell cycle defects [6].
HDL Suppresses ROS generation; preserves mitochondrial membrane potential; inhibits JNK/NF-κB [3]. Pretreat H9c2 cells with 50-100 μg/ml HDL for 2 h before PA. Reduces apoptosis and inflammation [3].
DHA Counters apoptotic signaling; reduces oxidative stress [2]. Co-treatment or intervention within 2 hrs of PA exposure shows protective effect in cortical neurons [2].
Tibolone Modulates metabolic pathways (taurine, gluconeogenesis); reduces L-glutamate-mediated neurotoxicity [1] [5]. Synthetic neurosteroid. Shows protective role in astrocyte models via system biology analysis [1] [5].
Antioxidants Scavenges ROS; mitigates oxidative stress component [4]. N-acetylcysteine (NAC). Note: In some neuroblastoma models, NAC alone was insufficient to rescue viability [4] [6].

Standard Experimental Protocol for Inducing and Mitigating PA Lipotoxicity

This protocol is synthesized from the methodologies used in the search results [4] [2] [6].

Preparation of Palmitic Acid (PA) Conjugate
  • Principle: PA is poorly soluble in aqueous solutions and must be conjugated to a carrier protein, typically Fatty Acid-Free Bovine Serum Albumin (BSA).
  • Procedure:
    • Dissolve PA powder in 100% ethanol at 400 mM to create a stock solution. Gently warm if necessary.
    • Dilute the PA-ethanol solution in warm, serum-free medium containing fatty acid-free BSA.
    • The standard molar ratio of PA:BSA is 2:1 to 5:1. For a 0.5 mM PA working solution with a 2:1 ratio, conjugate to 0.25 mM BSA [2] [6].
    • Mix thoroughly and filter-sterilize the solution using a 0.22 μm filter. Aliquot and store at -80°C.
  • Control: Always include a vehicle control (BSA conjugated with the same volume of ethanol but no PA).
Cell Treatment and Co-intervention
  • Cell Lines: This protocol has been adapted in H9c2 cardiomyoblasts [3], Neuro-2a neuroblastomas [6], and primary cortical cells [2].
  • Pretreatment: For protective agents like HDL, pre-incubate cells for 2 hours before adding the PA-BSA conjugate [3].
  • Co-treatment: Add the intervention compound (e.g., DHA, SSO) simultaneously with or shortly after the PA-BSA conjugate [2] [6].
  • Duration: Treatment periods typically range from 6 to 48 hours, depending on the cell type and assay endpoint [2] [6].
Assessment of Lipotoxicity and Efficacy
  • Viability Assays: Use MTT or WST-1 assays to quantify metabolic activity as a proxy for cell viability [2] [3].
  • Apoptosis Assays: Confirm apoptotic cell death via TUNEL assay, analysis of nuclear morphology (Hoechst staining), and Western Blot for cleaved Caspase-3 and PARP [2] [3].
  • Oxidative Stress: Measure ROS generation using fluorescent probes like DCFH-DA (for general ROS) or MitoSOX Red (for mitochondrial superoxide) analyzed by flow cytometry or fluorescence microscopy [3].
  • FA Uptake: Quantify PA uptake using the fluorescent fatty acid analog BODIPY FL C12 [6].

Troubleshooting Common Problems (FAQs)

Q1: My vehicle control (BSA) is showing toxicity. What could be wrong?

  • A: This is a common issue. Ensure you are using Fatty Acid-Free BSA. Standard BSA may contain bound fatty acids that can cause background effects. Also, confirm that the final concentration of ethanol in your medium does not exceed 0.1-0.5%, as higher concentrations can be toxic [4] [2].

Q2: The cytotoxic effect of PA is inconsistent across my experiment replicates.

  • A: Inconsistency often stems from PA-BSA conjugate preparation.
    • Standardize Conjugation: Ensure the conjugation procedure (time, temperature, mixing) is identical each time.
    • Verify Concentration: Use the ADIFAB fluorescent assay to measure the concentration of unbound free fatty acid in your media to ensure consistency [2].
    • Cell Density: Maintain a consistent and optimal cell seeding density, as over-confluence can dramatically alter cellular metabolism and stress responses.

Q3: My intervention compound (e.g., an antioxidant) is not rescuing cell viability.

  • A:
    • Check Timing: The window for intervention is critical. For some agents like DHA, the protective effect is most potent if added within the first few hours of PA exposure. Delayed addition may be ineffective [2].
    • Confirm Mechanism: PA toxicity is multi-faceted. An antioxidant may not be sufficient if ER stress or other non-ROS pathways are the primary drivers of death in your model. Consider combining agents that target different pathways or using a more specific inhibitor [6].

References

optimizing 2-Keto palmitic acid solubility for experimental use

Author: Smolecule Technical Support Team. Date: February 2026

Important Note for Researchers The following FAQs and protocols are based on published data for palmitic acid. As your interest lies in 2-Keto palmitic acid, these protocols should be treated as a starting point. The keto functional group can significantly alter physicochemical properties like polarity and pKa, so empirical optimization will be essential.


Frequently Asked Questions (FAQs)

  • FAQ 1: What is the most effective method to enhance the solubility of palmitic acid for experimental use? The use of supercritical carbon dioxide (SCCO₂) with alcohol co-solvents is a highly effective, modern method. SCCO₂ is non-toxic and non-flammable. The addition of polar co-solvents like ethanol significantly enhances solubility by interacting with the polar end of the fatty acid [1]. For aqueous systems, consider conjugation to carriers like 2-ethylhexyl or forming complexes with cyclodextrins.

  • FAQ 2: Which alcohol co-solvent is more effective in SCCO₂, and why? Ethanol generally demonstrates a greater enhancement effect compared to longer-chain alcohols like 2-propanol or 3-methyl-1-butanol [1]. This is likely due to its higher polarity and better miscibility with both SCCO₂ and palmitic acid, improving the solvation power of the fluid mixture.

  • FAQ 3: What key factors should I optimize in a SCCO₂ system? You should primarily focus on three inter-related parameters, in order of importance:

    • System Pressure: Solubility increases with pressure at a constant temperature.
    • Temperature: The effect is complex and interacts with pressure.
    • Co-solvent Concentration: Higher co-solvent percentages typically increase solubility.
  • FAQ 4: Are there solvent-free alternatives for handling palmitic acid? Yes. Solvent-free esterification is a viable alternative for downstream applications. Using an immobilized lipase (e.g., Lipozyme RM IM) as a catalyst, you can achieve high conversion rates to more soluble derivatives like 2-ethylhexyl palmitate [2]. Optimal conditions for this reaction include an acid/alcohol molar ratio of 1:3 and a temperature of 70°C [2].


Detailed Experimental Protocols

Protocol 1: Measuring Solubility in Supercritical CO₂ with Co-solvents

This protocol is adapted from methods used to measure palmitic acid solubility [1].

  • Objective: To determine the solubility of a fatty acid in supercritical CO₂ and quantify the enhancement effect of alcohol co-solvents.
  • Materials:
    • High-pressure view cell or a static-synthetic setup with a vibrating-tube densitometer.
    • CO₂ supply and high-pressure pump.
    • Co-solvent (e.g., Ethanol, 2-Propanol) and infusion pump.
    • Pure fatty acid sample (e.g., Palmitic acid, >98% purity).
    • Temperature-controlled water bath or oven.
  • Methodology:
    • Loading: Degas the fatty acid sample and load it into the high-pressure cell.
    • Pressurization: Pressurize the system with CO₂ to the desired initial pressure (e.g., 10 MPa).
    • Co-solvent Addition: Introduce the alcohol co-solvent at a specific, constant molar percentage.
    • Equilibration: Maintain constant temperature and pressure with stirring until equilibrium is reached (this may take several hours).
    • Measurement: Use an in-situ method (e.g., visual observation of phase change in a view cell) or an analytical method after sampling to determine the concentration of the dissolved fatty acid in the supercritical phase. The vibrating-tube densitometer can be used to quasi-simultaneously measure density [1].
    • Data Collection: Repeat steps 2-5 across a range of pressures (e.g., 10-25 MPa) and temperatures (e.g., 313 K, 318 K).

Protocol 2: Solvent-Free Enzymatic Esterification

This protocol outlines the process for deriving a more soluble ester from a fatty acid [2].

  • Objective: To convert a fatty acid to a more soluble ester derivative (e.g., 2-ethylhexyl palmitate) using an immobilized lipase in a solvent-free system.
  • Materials:
    • Immobilized lipase (e.g., Lipozyme RM IM).
    • Fatty acid (e.g., Palmitic acid).
    • Alcohol (e.g., 2-ethylhexanol).
    • Batch reactor with temperature and stirring control.
  • Methodology:
    • Charge Reactor: Add the fatty acid and alcohol to the reactor at a optimized molar ratio (e.g., 1:3 acid-to-alcohol) [2].
    • Add Catalyst: Add the immobilized enzyme (e.g., 10% by weight of reactants).
    • React: Maintain the reaction at an optimized temperature (e.g., 70°C) with constant stirring (e.g., 150 rpm).
    • Monitor: Track reaction conversion over time using an analytical method like Gas Chromatography (GC) or by measuring acid value.
    • Terminate: Once maximum conversion is achieved (can be >95%), separate the enzyme from the product mixture by filtration.

Data Summary Tables

Table 1: Solubility of Palmitic Acid in Supercritical CO₂ (without co-solvent) [1]

Temperature (K) Pressure (MPa) Solubility (mole fraction, y₂ × 10⁴)
313 10.0 1.43
313 15.1 3.82
313 20.1 7.40
313 25.0 9.90
318 10.0 2.40
318 15.0 5.30
318 20.0 9.30
318 25.0 11.12

Table 2: Optimized Parameters for Solvent-Free Production of 2-Ethylhexyl Palmitate [2]

Parameter Optimal Condition
Catalyst Lipozyme RM IM (Immobilized lipase)
Acid:Alcohol Molar Ratio 1:3
Temperature 70 °C
Enzyme Concentration 10 wt.%
Stirring Rate 150 rpm
Reported Conversion ~95%

Experimental Workflow Visualization

The following diagram outlines the key decision points and experimental pathways discussed in this guide.

Start Start: Solubility Optimization P1 Define Experimental Goal Start->P1 P2 Characterize Compound P1->P2 M1 Method A: Supercritical Fluid with Co-solvent P2->M1 M2 Method B: Solvent-Free Enzymatic Esterification P2->M2 A1 Use SCCO₂ + Ethanol (Refer to Protocol 1) M1->A1 A2 Use Lipase Catalyst (Refer to Protocol 2) M2->A2 End Analyze Results & Proceed A1->End A2->End

References

minimizing 2-Keto palmitic acid degradation during sample storage

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Lipid Degradation Pathways

To effectively prevent degradation, it's crucial to understand the primary mechanisms that can alter lipid species during sample handling and storage. The table below summarizes the key forms of lipid instability.

Form of Degradation Cause Effect on Lipids
Oxidation [1] Exposure to oxygen, light, heat, or metals; involves free radical chain reaction (initiation, propagation, termination) Generation of primary products (e.g., hydroperoxides) and secondary products (e.g., ketones, aldehydes, short-chained species) [1] [2].
Enzymatic Activity [1] Action of enzymes like phospholipases during sample preparation before analysis; failure to inhibit activity Hydrolysis of glycerophospholipids, leading to elevated levels of lysoglycerophospholipids and free fatty acids [1].
Hydrolysis [1] Enzymatic or non-enzymatic breakdown due to the presence of water Release of free fatty acids from complex lipids [1].
Physical Loss [1] Storage of lipid extracts in organic solvents at inadequate temperatures Sublimation of samples, leading to loss of analyte [1].

Strategies for Minimizing Degradation

Based on the degradation pathways, the following best practices are recommended to maintain lipid stability from sample collection to analysis.

Sample Collection & Preparation
  • Quench Enzymes Immediately: Consider strategies during sample preparation that are capable of quenching enzymatic activity to prevent degradation by enzymes like phospholipases [1].
  • Control Temperature: Perform initial sample handling on ice or at cold temperatures to slow down chemical and enzymatic reactions [1].
  • Avoid Plastic Contamination: Be aware that common plastic labware (e.g., syringes, syringe filters) can be a significant source of contamination for fatty acids like palmitic and stearic acid. Where critical, use glass syringes and stainless-steel filter holders instead [3].
Sample Storage
  • Store Extracts in Organic Solvents: Lipid extracts should be stored in organic solvents with antioxidants added [1].
  • Use Low-Temperature Storage: Store samples at -20 °C or lower to minimize degradation [1].
  • Protect from Light and Oxygen: Store samples in an airtight container without exposure to light or oxygen. Using amber glass vials or wrapping clear vials in aluminum foil can achieve this [1].
  • Add Antioxidants: The use of antioxidants such as butylated hydroxyanisole (BHA) or butylated hydroxytoluene (BHT) is common practice to inhibit oxidation, though specific efficacy for 2-Keto palmitic acid should be verified [4].

Experimental Protocol for Stability Assessment

You can adapt the following workflow, commonly used in lipidomics, to experimentally verify the stability of this compound under your specific storage conditions. The method is based on standard protocols for analyzing polar organic compounds in filters [3].

G A 1. Sample Preparation B 2. Extraction A->B Sub_A Step DetailSpike analyte onto filter material.Add internal standard (e.g., d31-palmitic acid).Let solvent dry. A->Sub_A C 3. Derivatization B->C Sub_B Step DetailExtract with DCM:MeOH (4:1).Ultrasonicate in water bath (3x10 min).Filter through glass syringe/stainless-steel filter.Dry filtrate under nitrogen gas. B->Sub_B D 4. GC-MS Analysis C->D Sub_C Step DetailReconstitute in derivatization agent (e.g., MSTFA).Add catalyst (pyridine) and internal standard.Heat at 70°C for 2 hours. C->Sub_C E 5. Data Comparison D->E Sub_D Step DetailInject sample into GC-MS.Use DB-5MS column for separation. D->Sub_D Sub_E Step DetailCompare peak areas of this compound and internal standard.Assess recovery and degradation across different storage conditions. E->Sub_E

Diagram: Experimental Workflow for Lipid Stability Analysis

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for preventing lipid oxidation during storage? While multiple factors are involved, storing lipid extracts at -20 °C or lower in airtight containers is a fundamental recommendation. This temperature slows down chemical reactions and, when combined with protection from oxygen, directly counters the primary degradation pathways [1].

Q2: We keep getting high and variable blanks for our fatty acid analysis. What could be the cause? A common, often overlooked source of contamination is the plastic labware used during sample preparation. Studies have identified plastic syringes and syringe filters as significant sources of palmitic and stearic acid. Switching to glass syringes and stainless-steel filter holders can drastically reduce this contamination [3].

Q3: Are there any markers I can use to monitor the quality of my samples during a study? Yes, for broader lipidomics studies, certain lipids have been proposed as quality markers. These include sphingadienine 1-phosphate, spingosine-1-phosphate, and lysophosphatidylcholine 18:2. An increase in these species can indicate pre-analytical variation and sample degradation [1].

References

overcoming interference in 2-Keto palmitic acid chromatographic analysis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Strategies for Chromatographic Interference

Interference Cause Solution Strategy Key Technical Details Applicable Scenario
Co-elution of Isomers/Analytes Chemical Derivatization Use 3-Nitrophenylhydrazine (3-NPH) to improve chromatographic retention and separation of structurally similar compounds [1] [2]. Ideal for resolving compounds with poor native separation, like various short-chain fatty acids and hydroxy acid isomers [2].
Matrix Effects & Ion Suppression Improved Sample Cleanup Use Solid-Phase Extraction (SPE) to enrich target analytes and remove interfering neutral lipids (e.g., triglycerides) [3]. Essential for complex, lipid-rich samples like adipose tissue or plasma [3].
Poor Chromatographic Retention Optimized LC Conditions Utilize a combination of Reversed-Phase (e.g., C18) and HILIC methods to cover metabolites with diverse physicochemical properties [4]. A universal approach to ensure a wide range of metabolites are properly retained and separated [4].
Low Abundance & Sensitivity Advanced MS Detection (MRM) Use specific precursor → product ion transitions on a triple quadrupole MS for highly selective and sensitive quantification [4] [5]. Critical for accurate quantification of low-concentration analytes in complex biological matrices [5].
Background Contamination Labware Material Audit Replace plastic consumables (syringes, filters) with glass or stainless-steel alternatives to minimize leaching of interfering fatty acids [6]. When high background levels of common fatty acids (e.g., palmitic, stearic acid) are observed in blanks [6].

Detailed Experimental Protocols

Here are detailed methodologies for implementing the key strategies from the table.

Derivatization Protocol with 3-NPH

This protocol is adapted from methods used to successfully separate and quantify isobaric hydroxy acid isomers [2].

  • Reagents: 3-Nitrophenylhydrazine (3-NPH), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and pyridine [1] [2].
  • Procedure:
    • Mix 50 µL of your plasma or sample extract with 25 µL of 200 mM 3-NPH in methanol.
    • Add 25 µL of 120 mM EDC in methanol.
    • Add 10 µL of pyridine to the mixture to act as a catalyst.
    • Vortex the mixture and allow the derivatization reaction to proceed at room temperature for 30 minutes.
    • After the reaction, dilute the sample with a suitable LC-MS mobile phase and inject [2].
Sample Cleanup via Solid-Phase Extraction (SPE)

This protocol, based on the purification of similar lipids (FAHFAs), effectively removes triglycerides that cause matrix effects [3].

  • SPE Cartridge: Silica-based cartridge [3].
  • Procedure:
    • Condition the cartridge with hexane.
    • Load your total lipid extract (resuspended in a small volume of hexane) onto the cartridge.
    • Wash: Elute neutral lipids (like triglycerides and cholesterol esters) with a mixture of 95:5 hexane:ethyl acetate. This step removes the major interferents.
    • Elute: Collect your target, more polar acids (including 2-keto palmitic acid) by eluting with pure ethyl acetate.
    • Evaporate the ethyl acetate fraction under a gentle stream of nitrogen and reconstitute the dried sample in methanol for LC-MS analysis [3].
Instrumental Analysis: LC-MS/MS with MRM

Using specific mass transitions is the gold standard for selective quantification [5].

  • Chromatography:
    • Column: C18 column (e.g., 3.0 × 100 mm, 3 µm) [1].
    • Mobile Phase: A combination of 0.2% (v/v) formic acid in water and acetonitrile, typically run in a gradient elution [1] [4].
    • Goal: Achieve baseline separation of the derivatized this compound from other compounds.
  • Mass Spectrometry:
    • Ionization: Negative electrospray ionization (ESI-) is commonly used for fatty acids and their derivatives [1] [5].
    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
    • MRM Setup: You must first infuse the standard of derivatized this compound to identify its specific parent ion and its most abundant fragment ion. An example transition for a similar compound is provided in the FAQs below.

FAQs on Interference Issues

Q1: What are the most common sources of interference in fatty acid analysis? The most common sources are:

  • Isobaric Compounds: Other metabolites with the same molecular weight but different structures [2].
  • Matrix Effects: Co-extracted compounds from the sample (especially lipids like triglycerides) that suppress or enhance the ionization of your target analyte in the mass spectrometer [3].
  • Chemical Contamination: Leaching of ubiquitous fatty acids like palmitic and stearic acid from plastic labware (syringes, pipette tips, filtration units) [6].

Q2: How does derivatization specifically help? Derivatization with a reagent like 3-NPH adds a bulky, ionizable group to the carboxylic acid functional group. This:

  • Improves Chromatography: Increases retention on a reversed-phase C18 column, allowing for better separation from early-eluting interferences [1] [2].
  • Enhances Sensitivity: Creates a structure that ionizes more efficiently in the mass spectrometer, boosting the signal [2].

Q3: Can you give an example of an MRM transition? While the exact transition for derivatized this compound must be determined experimentally, the principle is universal. For instance, in the analysis of oxidized linoleic acid (9-HODE), the MRM transition monitored is from the parent ion m/z 295.2 to the product ion m/z 171.0 [5]. You would follow the same logic for your derivatized standard.

Method Development Workflow

The following diagram outlines a logical, step-by-step workflow to implement these strategies in your lab.

Start Start: Detect Interference Step1 Step 1: Implement Derivatization (Use 3-NPH protocol) Start->Step1 Step2 Step 2: Optimize LC Separation (Test C18 & HILIC methods) Step1->Step2 Step3 Step 3: Apply Sample Cleanup (Use SPE for lipid-rich samples) Step2->Step3 Step4 Step 4: Configure MS/MS Detection (Establish specific MRM transitions) Step3->Step4 Step5 Step 5: Audit Labware (Switch to glass/stainless steel) Step4->Step5 If background high End Interference Resolved Step4->End If interference gone Step5->End

References

optimizing concentration ranges for 2-Keto palmitic acid dose-response studies

Author: Smolecule Technical Support Team. Date: February 2026

Palmitic Acid-Induced Toxicity: Experimental Insights

Understanding how palmitic acid (PA) induces toxicity is crucial for designing your dose-response studies. The table below summarizes key experimental details from recent research.

Aspect Experimental Details from Literature
Common Model Palmitic Acid-Induced Inflammation [1]
Experimental Subject Human astrocytes (brain cells) [1].
Key Readouts Oxidative stress, Endoplasmic Reticulum (ER) stress, autophagic defects, release of pro-inflammatory cytokines (TNF-α, IL-6), and neurotoxicity mediated by L-glutamate [1].
Protective Agent The neurosteroid Tibolone was tested and shown to counteract PA-induced toxicity [1].
Analysis Method Flux Balance Analysis (FBA) on a genome-scale metabolic reconstruction of astrocytes to study metabolic pathway changes [1].
In Vivo Model Mice fed a methionine-choline-deficient, high-fat diet (CDAHFD) to establish NAFLD/NASH models [2].

Conceptual Framework for Dose-Response Study Design

To help visualize the key cellular processes affected by palmitic acid overload and the potential pathways targeted for protection, the following diagram integrates these relationships. This can guide your selection of assay endpoints for 2-Keto palmitic acid.

PalmiticAcidPathway Palmitic Acid Toxicity & Protection cluster_mechanisms Key Toxicity Mechanisms cluster_protection Protective Pathways (e.g., Tibolone) PA Palmitic Acid (PA) Overload OxStress Oxidative Stress PA->OxStress ERStress ER Stress PA->ERStress Inflammation Inflammation (IL-6, TNF-α release) PA->Inflammation MetaInflammation Metabolic Inflammation (IKKβ/NF-κβ pathway) PA->MetaInflammation GlutamateTx L-glutamate mediated Neurotoxicity PA->GlutamateTx CPPAR Upregulation of cPPAR Pathway CPPAR->OxStress Counteracts Taurine Taurine Metabolism Taurine->GlutamateTx Counteracts Gluconeogenesis Gluconeogenesis Gluconeogenesis->Inflammation Counteracts Calcium Modulation of Calcium Signaling Calcium->ERStress Counteracts AktPath Akt/GSK3β Signaling Pathway AktPath->OxStress Counteracts

Experimental Protocol: Palmitic Acid-Induced Toxicity Model

This protocol, adapted from the research, can serve as a template for establishing your own baseline model [1].

  • Cell Culture: Use human astrocytes. Maintain cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with standard sera and antibiotics.
  • Palmitic Acid Preparation and Treatment:
    • Prepare a concentrated stock solution of palmitic acid (e.g., 100 mM) by conjugating it to Bovine Serum Albumin (BSA) to ensure solubility in the cell culture medium.
    • Treat astrocytes with a range of palmitic acid concentrations. The specific effective concentration should be determined empirically, but the model is designed to induce a metabolic inflammatory response.
  • Intervention (for protective studies):
    • Co-treat cells with the test protective compound (e.g., Tibolone). The cited study used a concentration of 10 µM Tibolone [1].
  • Data Collection and Analysis:
    • Viability Assays: Measure cell health using MTT or similar assays.
    • Oxidative Stress: Quantify Reactive Oxygen Species (ROS) production.
    • Inflammation: Measure the secretion of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA.
    • Metabolic Analysis: Use Flux Balance Analysis (FBA) on a genome-scale metabolic model to identify changes in metabolic fluxes. The objective function can be set to maximize biomass production.

FAQs & Troubleshooting Guide

Q1: What is a logical starting point for my this compound concentration range? Since direct data on this compound is unavailable, it is strongly recommended to begin with a broad pilot study. A wide range (e.g., 0.1 µM to 500 µM) tested in 3-5 log steps will help you identify the threshold for toxicity (IC50) and efficacy (EC50) in your specific system. The key is to find a range that produces a full sigmoidal dose-response curve, from no effect to maximal effect [2] [1].

Q2: Which key signaling pathways should I investigate in my assays? Your experimental design should include assays that probe the following pathways, which are mechanistically linked to palmitic acid toxicity:

  • IKKβ/NF-κβ pathway: A primary driver of metabolic inflammation and cytokine release [1].
  • Akt/GSK3β signaling: A pathway known to be modulated by protective neurosteroids and associated with cell survival [1].
  • Markers of Cellular Stress: This includes oxidative stress (ROS), ER stress markers (e.g., CHOP, BIP), and autophagic flux [1].

Q3: How can I model the metabolic impact of this compound? Consider adopting a systems biology approach. You could:

  • Develop or utilize a existing genome-scale metabolic reconstruction for your cell type.
  • Incorporate transcriptomic or proteomic data from your dose-response experiments.
  • Perform Flux Balance Analysis (FBA) to simulate metabolic fluxes and identify which pathways are most significantly perturbed by this compound treatment [1].

Workflow for Dose-Response Optimization

The following chart outlines a systematic workflow to determine the optimal concentration range for your compound.

DoseResponseWorkflow Dose-Response Optimization Workflow Start Define Hypothesis & Key Assay Endpoints Pilot Broad-Range Pilot Study (e.g., 0.1 µM - 500 µM) Start->Pilot Analyze Analyze Data for IC50/EC50 & Hill Slope Pilot->Analyze Refine Refine Concentration Range Around IC50/EC50 Analyze->Refine Validate Validate with Secondary & Functional Assays Refine->Validate Report Report Dose-Response Curve & Metrics Validate->Report

I hope this technical support guide provides a robust starting point for your research. The experimental frameworks and pathways described for palmitic acid are highly relevant for structuring your work with its derivative, this compound.

References

improving sensitivity of 2-Keto palmitic acid detection methods

Author: Smolecule Technical Support Team. Date: February 2026

Derivatization Strategies for Enhanced Sensitivity

The following table compares two prominent derivatization reagents, as evaluated in a 2024 comparative study [1].

Derivatization Reagent Derivatization Efficiency Apparent Recovery in Matrix Recommendation for Quantitative Analysis
3-Nitrophenylhydrazine (3-NPH) Close to 100% [1] ~100% (using 13C-labeled internal standards) [1] Recommended
Aniline Variable (20-100%), differs in solvent vs. matrix [1] ~45% (using 13C-labeled internal standards) [1] Not recommended

Another highly effective reagent is 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ). When used with an isotopic-coded version (DMAQ-13C/15N) as an internal standard, this method achieves a limit of quantitation (LOQ) lower than 100 ng/L and effectively corrects for quantitative errors caused by matrix effects [2].

Detailed Experimental Protocol: 3-NPH Derivatization

This protocol is adapted from established methods and is well-suited for biological samples like feces and ruminal fluid [1].

  • Reagent Preparation:

    • 3-NPH Solution: 200 mM in ACN/water (50/50, v/v).
    • EDC Solution: 120 mM in ACN/water (50/50, v/v), containing 6% pyridine (v/v).
    • Standard/Sample Extract: Diluted 1:1 with ACN/water (50/50, v/v).
  • Derivatization Procedure:

    • Mix 40 µL of your standard or sample extract with 20 µL of the 200 mM 3-NPH solution and 20 µL of the 120 mM EDC/pyridine solution.
    • Incubate the mixture at 40°C for 30 minutes.
    • After reaction, dilute the mixture to 1.4 mL with ACN for LC-MS injection.

The workflow for this derivatization process can be visualized as follows:

G A Prepare 3-NPH and EDC/Pyridine solutions B Mix sample with derivatization reagents A->B C Incubate at 40°C for 30 min B->C D Dilute with ACN for LC-MS analysis C->D

Detailed Experimental Protocol: DMAQ Derivatization

This method, reported in a 2022 study, offers exceptional sensitivity and accuracy using a novel reagent [2].

  • Reagent Preparation:

    • DMAQ Reagent: 20 mM in Acetonitrile (ACN).
    • Coupling Reagent: 750 mM EDC in deionized water.
    • Additive Reagent: 15 mM HOAt in DMF.
    • Derivatization Solution: Combine the DMAQ reagent, EDC solution, HOAt solution, and DMF/ACN (4:1, v/v).
  • Derivatization Procedure:

    • Mix 10 µL of your standard or sample solution with 10 µL of the derivatization solution.
    • Vortex the mixture for 2 minutes.
    • Incubate at 20°C for 60 minutes.
    • Quench the reaction by adding 10 µL of 10 wt% formic acid.
    • Concentrate the mixture under a gentle nitrogen stream.
    • Reconstitute the dried sample in 1 mL of ACN and inject into the LC-MS.

Troubleshooting & FAQs

Here are answers to common specific issues your users might encounter.

FAQ 1: My detection sensitivity for 2-Keto palmitic acid is still low after derivatization. What can I optimize?

  • Check Derivatization Efficiency: Ensure the reaction has gone to completion. You can try slightly increasing the incubation time or temperature within the tested ranges (e.g., up to 60 minutes or 37°C for the DMAQ method) [2].
  • Optimize LC Separation: Use a reversed-phase column (e.g., C18). The derivatization increases hydrophobicity, improving retention and separation from the solvent front and other matrix components, which reduces ion suppression.
  • Verify MS Settings: For 3-NPH derivatives, detection is typically in negative ESI mode [3]. For DMAQ derivatives, which introduce a tertiary amine group, switch to positive ESI mode where you can expect a significant boost in ionization efficiency [2].

FAQ 2: My quantitative results are inconsistent between sample batches. How can I improve accuracy?

  • Use Isotope-Labeled Internal Standards: This is the most robust way to correct for matrix effects and variations in sample preparation. The 2024 review highlights that using (^{13}C)-labeled 3-NPH allows for the production of internal standards that co-elute with the analytes, precisely correcting for signal suppression or enhancement [1]. Similarly, the DMAQ-13C/15N reagent serves the same purpose [2].

FAQ 3: Are there alternatives to derivatization for detecting this compound?

  • Direct Analysis with HILIC: While derivatization is highly recommended, one alternative is to use Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC can retain underivatized carboxylic acids better than standard reversed-phase chromatography. However, the 2024 review notes that native short-chain fatty acids often ionize poorly and lack specific fragments, leading to generally worse detectability compared to derivatization methods [1].

References

troubleshooting variability in 2-Keto palmitic acid metabolic assays

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Variability in Fatty Acid Metabolic Assays

The core issues and solutions below are synthesized from general best practices in fatty acid handling and metabolism studies.

Potential Issue Underlying Cause Suggested Solution
Substrate Preparation & Solubility Improper conjugation to carrier proteins (e.g., BSA) leads to inconsistent cellular uptake and toxic effects [1] [2]. Standardize conjugation protocol. Use controls (e.g., BSA-only) to isolate substrate effects [1].
Cell Health and Viability Cytotoxicity from lipid overload or improper delivery skews metabolic readouts [1] [3]. Perform cell viability assays (e.g., CCK-8) when testing new compounds or concentrations [1].
Nutrient & Hormonal Context Baseline nutrient/hormone levels in media (e.g., glucose, insulin, carnitine) significantly alter fatty acid oxidation pathways [2]. Use a consistent, defined starvation/assay medium. Include essential cofactors like L-carnitine [2].
Microbiome & Metabolite Contamination Gut microbiota from lab animals can produce interfering metabolites (e.g., other fatty acids) [4] [5]. Confirm cell line authentication and test for mycoplasma. Use proper sterile technique.

Experimental Protocol: Assessing Fatty Acid β-Oxidation

This detailed methodology, adapted from a 2024 study on ketone production, provides a robust workflow for studying fatty acid metabolism in vitro, which can be a source of troubleshooting insights [2].

Start Seed Hepa1-6 cells (Collagen-coated plates) A Growth Phase (24 hours) High-glucose DMEM + 10% FBS Start->A B Starvation Phase (24 hours) No-glucose, No-serum DMEM + 500 µM L-Carnitine A->B C Ketogenic Phase (24 hours) Krebs Henseleit Buffer + Fatty Acid Substrate B->C D Analysis Collect supernatant Measure βHB via assay C->D

Cell Culture and Pre-treatment [2]

  • Cell Line: Mouse hepatoma-derived Hepa1-6 cells are recommended due to their high ketogenic capacity and low ketolytic activity (unlike HepG2 cells).
  • Seeding: Seed cells on collagen IV-coated plates (e.g., 6-well format at 1.2 x 10^6 cells/well) and allow to adhere for 24 hours in high-glucose (5 mM) DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Starvation (Crucial Step): Replace medium with a starvation serum-free medium containing no glucose, 1% Pen-Strep, and 500 µM L-carnitine. Starve cells for 24 hours to deplete internal glycogen and lipid stores, forcing reliance on exogenous substrates and minimizing background interference.

Ketogenesis Assay [2]

  • Assay Medium: After starvation, replace medium with Krebs Henseleit Buffer (KHB) supplemented with the fatty acid substrate of interest (e.g., your 2-Keto palmitic acid, properly conjugated to BSA).
  • Control Wells: Always include:
    • Background Control: KHB with BSA only (no fatty acid).
    • Positive Control: A known ketogenic fatty acid (e.g., oleic acid, butyrate).
  • Incubation: Incubate for a set period (e.g., 24 hours).
  • Measurement: Collect the supernatant and measure β-hydroxybutyrate (βHB) concentration using a commercial colorimetric or enzymatic assay kit.

Metabolic Pathway Context

Understanding the pathway your substrate enters is key to interpreting results. The diagram below outlines the core mitochondrial β-oxidation spiral, which is central to fatty acid metabolism [6] [7].

A Fatty Acyl-CoA (in mitochondria) B Oxidation (Acyl-CoA Dehydrogenase) Produces FADH2 A->B C trans-Δ²-Enoyl-CoA B->C D Hydration (Enoyl-CoA Hydratase) C->D E L-3-Hydroxyacyl-CoA D->E F Oxidation (3-Hydroxyacyl-CoA Dehydrogenase) Produces NADH E->F G 3-Ketoacyl-CoA F->G H Thiolytic Cleavage (Thiolase) Releases Acetyl-CoA G->H I Shortened Fatty Acyl-CoA (Re-enters cycle) H->I I->A Next Cycle

Key Takeaways from the Pathway:

  • Carnitine Shuttle is Essential: Long-chain fatty acids require the carnitine shuttle to enter mitochondria [6]. An assay might fail without L-carnitine supplementation [2].
  • Energy Co-factors: The process generates reduced electron carriers (FADH₂ and NADH). The cellular energy state (and reagents affecting it) can influence oxidation rates [7].
  • Acetyl-CoA Fate: The final product, acetyl-CoA, can enter the TCA cycle or be converted to ketone bodies (in liver cells), which is the readout in the provided protocol [6] [2].

References

controlling for palmitic acid conversion in 2-Keto palmitic acid experiments

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Ketonization: Primary Method & Data

The direct ketonization of palmitic acid is a key reaction that produces a ketone (palmitone) and is a relevant pathway for upgrading bio-derived feedstock [1]. The table below summarizes performance data for various metal oxide catalysts supported on zirconia (ZrO₂) in this reaction [1] [2].

Catalyst Palmitic Acid Conversion (%) Palmitone Yield (%) Key Side Product (Yield %)
5% MnO₂/ZrO₂ 92.0 27.7 Pentadecane
NiO/ZrO₂ 64.9 - Pentadecane (24.9)
La₂O₃/ZrO₂ <92.0 <27.7 -
CoO/ZrO₂ <92.0 <27.7 -
Detailed Experimental Protocol [1]

The following deposition-precipitation method is used to prepare the most effective catalyst, 5% MnO₂/ZrO₂, and perform the ketonization reaction.

1. Catalyst Synthesis (5% MnO₂/ZrO₂)

  • Step 1 - Dissolution: Completely dissolve an amount of manganese salt equivalent to 5% of the metal by weight in 10 mL of deionized water.
  • Step 2 - Deposition: Add the metal salt solution dropwise into an equivalent of 95% by weight of zirconium oxide (ZrO₂) in 20 mL of deionized water.
  • Step 3 - Precipitation: Under vigorous stirring, slowly add a 0.5 M potassium hydroxide (KOH) solution until the mixture reaches a pH of 12–13. Continue stirring for 4 hours.
  • Step 4 - Washing & Drying: Separate the solid by filtration and wash with distilled water until the filtrate reaches a neutral pH of 7. Dry the solid in an oven at 120 °C overnight under static air.
  • Step 5 - Calcination: Grind the dried solid into a fine powder and calcine it at 550 °C for 2 hours.

2. Ketonization Reaction

  • Setup: Load 5% of the synthesized catalyst (by weight) onto 15 g of pristine palmitic acid.
  • Conditions: Carry out the reaction at 340 °C for 3 hours in an inert atmosphere (e.g., under nitrogen gas).

The workflow for the entire process, from catalyst preparation to analysis, is outlined below.

cluster_synth Catalyst Synthesis (5% MnO₂/ZrO₂) cluster_rxn Reaction Setup cluster_analysis Product Analysis Catalyst Synthesis Catalyst Synthesis Reaction Setup Reaction Setup Catalyst Synthesis->Reaction Setup Ketonization Reaction (340°C, 3h) Ketonization Reaction (340°C, 3h) Reaction Setup->Ketonization Reaction (340°C, 3h) Product Analysis Product Analysis Ketonization Reaction (340°C, 3h)->Product Analysis Dissolve Mn Salt Dissolve Mn Salt Deposit on ZrO₂ Deposit on ZrO₂ Dissolve Mn Salt->Deposit on ZrO₂ Precipitate with KOH (pH 12-13) Precipitate with KOH (pH 12-13) Deposit on ZrO₂->Precipitate with KOH (pH 12-13) Wash & Dry (120°C) Wash & Dry (120°C) Precipitate with KOH (pH 12-13)->Wash & Dry (120°C) Calcinate (550°C, 2h) Calcinate (550°C, 2h) Wash & Dry (120°C)->Calcinate (550°C, 2h) Load 5% Catalyst Load 5% Catalyst Mix with Palmitic Acid Mix with Palmitic Acid Load 5% Catalyst->Mix with Palmitic Acid Purge with N₂ (Inert) Purge with N₂ (Inert) Mix with Palmitic Acid->Purge with N₂ (Inert) Cool & Separate Cool & Separate Characterize (e.g., GC) Characterize (e.g., GC) Cool & Separate->Characterize (e.g., GC)

Alternative Pathways and Catalysts

While ketonization is a direct route, other catalytic processes can transform palmitic acid. Cerium oxide (CeO₂)-based catalysts are notable for their oxygen vacancy sites, which are active for both the ketonization of palmitic acid and the subsequent cracking of the formed ketone into liquid hydrocarbon fuels [3].

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when working with palmitic acid conversion.

Problem Possible Cause Suggested Solution
Low Conversion Low reaction temperature; Inadequate catalyst activity or loading. Ensure temperature is at optimal 340°C; confirm catalyst synthesis protocol was followed precisely, especially calcination step [1].
Unwanted Pentadecane Formation Catalyst selectivity issue. Use MnO₂/ZrO₂ for higher ketone yield. Note that NiO/ZrO₂ selectively produces pentadecane [1].
Handling & Activation Palmitic acid is typically activated to its more reactive form, Palmitoyl-CoA, for biochemical studies [4]. For metabolic studies, activate palmitic acid to Palmitoyl-CoA using acyl-CoA synthetase, ATP, and coenzyme A [5] [4].

The diagram below shows the primary pathway to the target ketone and the major side reaction, which is crucial for understanding selectivity issues.

Palmitic Acid Palmitic Acid Ketonization (e.g., MnO₂/ZrO₂) Ketonization (e.g., MnO₂/ZrO₂) Palmitic Acid->Ketonization (e.g., MnO₂/ZrO₂)  Target Path Decarboxylation (e.g., NiO/ZrO₂) Decarboxylation (e.g., NiO/ZrO₂) Palmitic Acid->Decarboxylation (e.g., NiO/ZrO₂)  Side Reaction Palmitone (C31 Ketone) Palmitone (C31 Ketone) Ketonization (e.g., MnO₂/ZrO₂)->Palmitone (C31 Ketone) Pentadecane (C15 Alkane) Pentadecane (C15 Alkane) Decarboxylation (e.g., NiO/ZrO₂)->Pentadecane (C15 Alkane)

References

standardizing 2-Keto palmitic acid delivery in animal studies

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guides

Here are answers to common questions about working with fatty acids in animal studies, based on general laboratory practices for similar compounds.

Q1: How are fatty acid stock solutions typically prepared for in vitro studies? Preparing consistent stock solutions is critical for experimental reproducibility. The methodologies below are summarized from cell culture studies that used palmitic acid.

Table: Common Preparation Methods for Fatty Acid Stock Solutions

Fatty Acid Solvent Used Stock Concentration Conjugation Agent Key Steps / Notes Source (Cell Model)
Palmitic Acid Ethanol 100 mM (0.1 M) Fatty-acid free Bovine Serum Albumin (BSA) Prepared as a concentrated stock in EtOH before conjugation with BSA for aqueous delivery. [1] MCF-7 breast cancer cells [1]
Palmitic Acid Not specified Conjugated to essentially fatty-acid free BSA BSA Conjugated to BSA prior to experiments to create an aqueous solution. [2] Mouse embryonic fibroblasts (MEFs) & HepG2 cells [2]
Palmitic Acid Not specified Conjugated to albumin Albumin Used radiolabeled ([³H] or [¹⁴C]) palmitic acid, which is metabolically incorporated into proteins. [3] General analytical method

Q2: What are common challenges in administering fatty acids in vivo and how can they be addressed? Administering lipids in animal studies presents challenges related to solubility, bioavailability, and monitoring biological effects.

Table: Common In Vivo Challenges and Potential Mitigation Strategies

Challenge Potential Issue Considered Mitigation Strategy
Solubility & Formulation Poor water solubility can complicate delivery and affect bioavailability. Use of carriers like albumin for conjugation [2] [3]; Dietary administration via formulated feeds [4].
Monitoring Biological Effect Difficulty in confirming that the compound is inducing the intended metabolic state. Use blood β-hydroxybutyrate (βHB) levels as a biomarker for increased fatty acid oxidation and ketogenesis [5] [6].
Lipotoxicity High levels of saturated fatty acids like palmitic acid can induce cellular stress and death. [2] Careful dose-ranging studies are essential. Note that autophagy induced by palmitic acid may act as a cell survival mechanism to counter lipotoxicity. [2]

Q3: How can I assess the ketogenic effect of a fatty acid in a preliminary in vitro model? You can adapt established in vitro assays to measure ketone body production as a functional readout of fatty acid metabolism. The workflow below summarizes a published method for testing the ketogenic potential of fatty acids using liver cells [6].

G Start Seed Hepa1-6 cells (Collagen-coated plates) Phase1 Growth Phase (24 hours) DMEM + 10% FBS Start->Phase1 Phase2 Starvation Phase (24 hours) Serum-free, low-glucose media + L-carnitine Phase1->Phase2 Phase3 Ketogenic Phase (4-6 hours) Krebs Henseleit Buffer + Fatty Acid Substrate Phase2->Phase3 Measure Measure β-hydroxybutyrate (βHB) in supernatant Phase3->Measure Analyze Analyze Data (Dose-response, etc.) Measure->Analyze

Recommendations for Protocol Development

Since direct protocols for 2-Keto palmitic acid are unavailable, I suggest these steps to develop your own standardized protocol:

  • Consult Specialized Literature: Perform a deep dive into research papers focusing on keto fatty acids and oxidized lipids. The synthesis method for 2-keto-aldonic acids [7] suggests that the carbonyl group in keto-fatty acids may influence their chemical stability and solubility.
  • Characterize Your Compound: Prior to in vivo studies, fully characterize the physicochemical properties of your this compound, including its solubility in various solvents, stability in solution, and purity.
  • Conduct Pilot Studies: Perform small-scale pilot animal studies to test different administration routes (e.g., oral gavage, dietary admix, intravenous with a suitable carrier) and doses. Closely monitor animals and measure relevant plasma biomarkers (like βHB) to establish a proof-of-concept for its delivery and metabolic effects [5] [6].

References

2-Keto palmitic acid vs palmitic acid metabolic effects comparison

Author: Smolecule Technical Support Team. Date: February 2026

Palmitic Acid: Metabolic Effects and Experimental Data

The table below summarizes the key metabolic effects of palmitic acid (PA) as reported in the scientific literature.

Metabolic Aspect Experimental Findings on Palmitic Acid Experimental Model Citation
Hepatocyte Metabolism Oxidation to CO₂ was 3-4 fold lower than DHA (C22:6); high incorporation into cellular triglycerides (TG). Bovine hepatocytes in suspension [1]
Influence on Other FAs Addition of EPA (C20:5) increased PA oxidation to CO₂; polyunsaturated FAs decreased PA incorporation into TG. Bovine hepatocytes [1]
Gluconeogenesis Significantly increased rates of gluconeogenesis from propionate when co-administered with oleic acid (C18:1). Bovine hepatocytes [1]
Inflammatory Signaling Produces metabolic inflammatory response in astrocytes; associated with oxidative/ER stress. In vitro human astrocyte models [2]
Lipoprotein Impact Increased LDL cholesterol and total cholesterol compared to oleic acid; decreased HDL cholesterol compared to palmitoleic acid. Clinical trial on hypercholesterolemic men [3]
Endogenous Biosynthesis Synthesized via De Novo Lipogenesis (DNL); key enzymes: Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS). Human and animal metabolic studies [4] [5]
Ketogenic Potential Lower maximum ketone body (βHB) yield compared to medium-chain fatty acids. Mouse liver cell (Hepa1-6) assay [6]

Key Experimental Protocols for Palmitic Acid

Here are methodologies from key studies that you can adapt for designing comparative experiments.

Hepatocyte Metabolism Assay

This protocol measures fatty acid oxidation, incorporation into lipids, and effects on other metabolic pathways [1].

  • Cell Isolation: Hepatocytes isolated from ruminating calves.
  • Treatment Exposure: Cells are exposed in suspension for 3 hours to 1-2 mM PA, either alone or in combination with other fatty acids (e.g., oleic, linoleic, EPA, DHA).
  • Tracer Use: Uses [1-¹⁴C]-labeled fatty acids to track metabolism.
  • Key Measurements:
    • Oxidation: Radioactive CO₂ trapped and measured to quantify complete oxidation.
    • Esterification: Incorporation of radioactivity into cellular lipids (triglycerides, phospholipids, cholesterol esters) is analyzed via lipid extraction and separation.
    • Gluconeogenesis: Rates of glucose production from precursors like propionate are measured.
In Vitro Ketone Production Assay

This assay evaluates the ketogenic potential of different fatty acid substrates [6].

  • Cell Line: Mouse liver-derived Hepa1-6 cells.
  • Assay Workflow:
    • Growth Phase: Seed cells in standard medium.
    • Starvation Phase (24h): Incubate in serum-free, low-glucose medium with L-carnitine to deplete internal stores and prime cells for fat oxidation.
    • Ketogenic Phase (24h): Treat with fatty acid substrates of interest in Krebs Henseleit Buffer.
  • Key Readout: Concentration of β-hydroxybutyrate (βHB) in the medium, measured to generate concentration-response curves.
Flux Balance Analysis (FBA) of Inflammatory Response

This computational approach models metabolic flux in astrocytes under PA-induced inflammation [2].

  • Model Construction: Develop a genome-scale metabolic reconstruction of human astrocytes from gene expression data.
  • Scenario Simulation:
    • Healthy State: Normal metabolic flux.
    • Disease State: Inflammation induced by palmitate exposure.
    • Treatment State: Application of a therapeutic agent (e.g., tibolone).
  • Analysis: Use linear optimization to identify perturbations in metabolic fluxes and key reactions under different conditions.

Palmitic Acid Metabolism and Signaling Pathways

The diagram below summarizes the core metabolic fates and signaling roles of palmitic acid in a mammalian cell.

G cluster_1 Anabolic / Storage Fates cluster_2 Catabolic / Energy Fates cluster_3 Signaling Roles PA Palmitic Acid (PA) C16:0 TG Esterification into Triglycerides (TG) PA->TG High in hepatocytes PL Esterification into Phospholipids (PL) PA->PL CE Esterification into Cholesterol Esters (CE) PA->CE Desat Desaturation to Palmitoleic Acid PA->Desat Elong Elongation to Stearic Acid PA->Elong Oxid Mitochondrial β-Oxidation PA->Oxid Rate influenced by other FAs TLR4 TLR4 Pathway Activation (Inflammation) PA->TLR4 In astrocytes, microglia ProtPalmit Protein Palmitoylation PA->ProtPalmit DNL Feedback inhibition of De Novo Lipogenesis (DNL) PA->DNL CO2 Complete Oxidation to CO₂ Oxid->CO2 KB Ketone Body (βHB) Synthesis (Liver) Oxid->KB Enhanced during fasting/KD

Research Recommendations for 2-Keto Palmitic Acid

Since this compound (likely 2-oxohexadecanoic acid) was not covered in the available research, I suggest these paths to find the information you need:

  • Refine Your Search: Use the precise IUPAC name "2-oxohexadecanoic acid" or explore specialized databases like PubChem and Scopus for its biological activity.
  • Investigate Related Metabolites: Search for alpha-keto acids or branched-chain alpha-keto acid dehydrogenase complex (BCKDH) in fatty acid alpha-oxidation, as 2-keto derivatives can be intermediates.
  • Focus on Analytical Methods: Look for protocols on measuring keto acids and fatty acid derivatives using mass spectrometry (GC-MS/LC-MS), which would be foundational for any comparative study.

References

2-Keto palmitic acid vs other keto-fatty acids biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Fatty Acid Sources in a Ketogenic Diet

The table below summarizes key findings from experimental studies on how enriching a ketogenic diet with different fatty acids affects biological outcomes, particularly in preventing lung cancer in mice [1].

Fatty Acid Source Key Characteristic Observed Effect in a Ketogenic Diet
Fish Oil (FO) Rich in Omega-3 (EPA, DHA) Most effective at reducing lung cancer nodules; highest blood ketone levels (β-hydroxybutyrate); increased beneficial gut bacteria (Akkermansia) [1].
Medium-Chain Triglycerides (MCT) Rich in Caprylic Acid (C8:0) More effective than Western or low-carb diets, but less effective than Fish Oil at reducing lung cancer nodules [1].
Corn Oil (CO) Rich in Omega-6 Linoleic Acid (C18:2) More effective than Western or low-carb diets, but less effective than Fish Oil at reducing lung cancer nodules [1].
Olive Oil (OO) Rich in Omega-9 Oleic Acid (C18:1) More effective than Western or low-carb diets, but less effective than Fish Oil at reducing lung cancer nodules [1].
Palm Oil (PO) Rich in Palmitic Acid (C16:0) More effective than Western or low-carb diets, but less effective than Fish Oil at reducing lung cancer nodules [1].
Milk Fat (MF) Rich in Myristic (C14:0) & Palmitic (C16:0) Acid More effective than Western or low-carb diets, but less effective than Fish Oil at reducing lung cancer nodules [1].

Additional research highlights specific metabolic effects of individual fatty acids:

  • Palmitic Acid (C16:0): In bovine hepatocytes, 2mM concentrations increased β-hydroxybutyrate production and fatty acid oxidation [2]. However, in other contexts, it is known to induce inflammatory responses and toxicity in various cell types, including astrocytes in the brain [3].
  • Docosahexaenoic Acid - DHA (C22:6): In the same bovine hepatocyte study, DHA decreased glucose production and increased the incorporation of palmitic acid into cellular triglycerides and phospholipids, indicating a profound impact on lipid and glucose metabolism [2].

Experimental Insights into Fatty Acids and Cancer Metabolism

Research on breast cancer provides a potential mechanistic understanding of why fatty acid composition matters, showing how a ketogenic diet can be combined with pharmacology to target cancer metabolism.

The diagram below illustrates a proposed mechanism for how a ketogenic diet enhances the efficacy of the cancer drug Fulvestrant in treating estrogen receptor-positive (ER+) breast cancer that has spread to the liver [4].

KD Ketogenic Diet (KD) bOHB β-Hydroxybutyrate (β-OHB) Accumulation KD->bOHB Induces Fulv Fulvestrant (Fulv) OXCT1 Downregulates OXCT1 Enzyme Fulv->OXCT1 Inhibits OXCT1->bOHB Prevents Metabolism Viability Decreased Tumor Cell Viability bOHB->Viability Reduces

The experimental approach to uncover this mechanism involved detailed in vitro (lab-based) and in vivo (animal-based) models [4]:

  • In Vivo Model: Mice with implanted human ER+ breast cancer cells (xenografts) were fed either a ketogenic diet or a control diet and treated with Fulvestrant. Researchers then analyzed the liver metastatic burden, tumor microenvironment, and conducted genetic analyses.
  • In Vitro Models:
    • Cell Viability on Hydrogels: Cancer cells were grown on gels coated with extracellular matrix (ECM) from different organs (liver, lung, bone) to mimic the metastatic niche. They were then treated with β-hydroxybutyrate to measure its direct effect on cell survival.
    • Dietary Mimicry: Cells were exposed to media formulated to mimic the metabolite levels (glucose, palmitic acid, β-hydroxybutyrate) found in the blood of animals on a normal diet versus a ketogenic diet, with or without Fulvestrant.
    • Gene Silencing: The OXCT1 gene was selectively turned off using siRNA kits to confirm its specific role in the process.

Key Experimental Protocols

For researchers looking to design similar studies, here is a summary of core methodologies from the cited papers.

Experiment Objective Key Protocol Details Source
Compare Fats in KD (in vivo) Female A/J mice fed one of seven KDs for 2 weeks, then induced with lung cancer (NNK). Nodules counted 20 weeks post-injection. Blood glucose & ketones measured. [1] [1]
Hepatic Metabolism (in vitro) Bovine hepatocytes treated with 1-2 mM of specific fatty acids (e.g., palmitic, stearic, oleic, DHA) for 48 hours. Measured β-hydroxybutyrate, fatty acid oxidation, and glucose production. [2] [2]
Cancer Cell Viability (in vitro) MCF7 breast cancer cells cultured on organ-specific hydrogels. Treated with β-OHB or "dietary mimicry" media. Cell viability assessed after 7 days using WST-1 assay. [4] [4]

Research Perspectives

Based on the gathered information, the superior performance of the fish oil-based ketogenic diet is attributed to a combination of factors: it most effectively skews systemic metabolism toward fat utilization (as shown by the highest ketone levels), and the omega-3 fatty acids it contains are known to be anti-inflammatory, unlike pro-inflammatory saturated fats like palmitic acid [1] [3].

References

comparative ketogenic potential of 2-Keto palmitic acid versus other fatty acids

Author: Smolecule Technical Support Team. Date: February 2026

Ketogenic Potential of Fatty Acids in Research

The ketogenic potential of a fatty acid refers to its efficiency in being converted by the liver into ketone bodies, such as β-hydroxybutyrate (βHB), which serve as an alternative energy source when glucose is scarce. The following table summarizes experimental data for various fatty acids, as reported in recent studies.

Fatty Acid Experimental Model Key Findings on Ketogenic Potential Citations
Butyric Acid (C4:0) In vitro Hepa1-6 liver cell assay Showed the highest maximum βHB yield of all tested fatty acids; also acts as a ketogenic enhancer at low concentrations. [1]
Hexanoic Acid (C6:0) In vitro Hepa1-6 liver cell assay Demonstrated a high maximum βHB yield; like butyrate, it can also enhance ketogenesis from other fats at low concentrations. [1]
Medium-Chain Fatty Acids (e.g., C8:0, C10:0) In vivo mouse studies; in vitro assays Found in KDs led to higher ketone levels than long-chain fats; concentration-response curves showed higher βHB yield with shorter carbon chains. [2] [1]
Fish Oil (EPA/DHA) In vivo A/J mouse study (lung cancer) A KD rich in fish oil resulted in the highest blood βHB levels and was most effective at reducing lung nodules. [2]
Oleic Acid (C18:1) In vitro Hepa1-6 liver cell assay As a long-chain fatty acid, it served as a ketogenic substrate but with a lower maximum βHB yield than shorter-chain fats. [1]
Stearic Acid (C18:0) In vivo CRC mouse model (humanized microbiome) Its anti-cancer effect was linked to a KD-induced increase in gut microbial production of stearic acid, which suppressed tumors. [3]
Palmitic Acid (C16:0) In vivo and clinical observational studies Commonly studied for its role in cardiovascular disease and inflammation; its direct ketogenic potential was not highlighted in the available data. [4] [5]
Conjugated Linoleic Acid (CLA) Ex vivo perfused rat liver Increased ketone body production and reduced lipid secretion, indicating it shifts liver metabolism toward ketogenesis. [6]

Detailed Experimental Protocol

For a standardized comparison of ketogenic potential, recent research has developed a novel in vitro assay using liver cells. The methodology below, sourced from one of the identified studies, can serve as a reference for how such evaluations are conducted.

G start Assay Start phase1 Phase 1: Cell Seeding & Growth - Seed Hepa1-6 cells in 6-well plates - Culture in 5mM glucose DMEM + 10% FBS for 24h start->phase1 phase2 Phase 2: Starvation - Replace medium with serum-free, low glucose (1mM) DMEM - Add 500µM L-carnitine - Incubate for 24h phase1->phase2 phase3 Phase 3: Ketogenic Phase - Replace medium with Krebs Henseleit Buffer (KHB) - Add fatty acid substrates - Incubate for final 24h phase2->phase3 end Assay End & Analysis - Collect supernatant - Measure β-hydroxybutyrate (βHB) concentration via assay phase3->end

Experimental Workflow for Ketogenic Potential Assay [1]

This workflow outlines a hepatocyte-based assay designed to directly compare the ketogenic potential of different fatty acids and nutrient blends.

  • Cell Model: The assay uses mouse-derived Hepa1-6 liver tumor cells because they have low expression of ketone-consuming enzymes (ketolysis), making them ideal for measuring ketone production without significant background consumption. [1]
  • Key Steps:
    • Starvation Phase: A critical 24-hour period where cells are deprived of serum and glucose. This depletes internal glycogen and triglyceride stores and primes the cells for ketogenesis by activating fatty acid oxidation pathways. [1]
    • Ketogenic Phase: The starved cells are exposed to the fatty acid or nutrient blend of interest, dissolved in a specialized buffer (Krebs Henseleit Buffer) supplemented with L-carnitine, a cofactor essential for transporting long-chain fatty acids into the mitochondria for β-oxidation. [1]
  • Primary Readout: The concentration of β-hydroxybutyrate (βHB) in the cell culture supernatant is measured after the ketogenic phase. A higher βHB concentration indicates a greater ketogenic potential for the tested substrate. [1]

Research Gap and Future Directions

The absence of data on 2-Keto palmitic acid presents a clear opportunity for novel research.

  • Utilize Existing Models: The hepatocyte assay described above provides a validated and ready-to-use experimental protocol to quantitatively test the ketogenic potential of this compound against established fatty acids like butyrate (C4) or oleate (C18:1). [1]
  • Explore Broader Mechanisms: Given the emerging roles of fatty acids beyond mere energy conversion—such as stearic acid's role in modulating the gut microbiome to suppress tumors or palmitic acid's complex signaling in disease—investigating similar non-canonical pathways for this compound could be highly rewarding. [3] [4] [7]

References

2-Keto palmitic acid effects on inflammation compared to saturated fatty acids

Author: Smolecule Technical Support Team. Date: February 2026

Palmitic Acid: Mechanisms & Pro-Inflammatory Effects

Palmitic acid (PA) is a major dietary saturated fatty acid that can induce a long-lived innate immune memory response, a process known as "trained immunity." The table below summarizes its key inflammatory mechanisms and effects.

Feature Description
Overall Role in Inflammation Induces a hyper-inflammatory response to secondary insults; can be beneficial for infection clearance but detrimental in inflammatory diseases [1] [2].
Primary Uptake Mechanism Scavenger receptor CD36 [1].
Key Intracellular Mediator *De novo* ceramide synthesis [1] [2].
Effect on TLR Signaling Not a direct TLR4 ligand, but potently enhances inflammation from TLR2, TLR4, and other TLR stimuli [1].
Downstream Signaling Activates JNK and NF-κB pathways, leading to increased pro-inflammatory cytokine production (TNF, IL-6, IL-1β) [1].
Long-Term Impact Reprograms hematopoietic stem cells (HSCs), leading to sustained changes in myeloid cell output and function [1] [2].

Detailed Experimental Protocols

The following methodologies are cited in key studies investigating palmitic acid-induced trained immunity.

  • In Vitro Macrophage Pre-treatment Model [1] [2]

    • Cell Type: Primary bone marrow-derived macrophages (BMDMs).
    • Primary Stimulus (Training): Pre-treated with 100-500 µM palmitic acid for 24 hours. The PA is typically conjugated to fatty acid-free bovine serum albumin (BSA) for delivery.
    • Wash/Rest Period: Cells are washed and rested in fresh media for 24-48 hours to allow inflammation to return to baseline.
    • Secondary Challenge: Stimulated with a canonical inflammatory stimulus, such as 10-100 ng/mL LPS.
    • Readouts: Measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in supernatant via ELISA and/or analysis of corresponding mRNA levels.
    • Inhibition Studies: To confirm mechanism, ceramide synthesis is inhibited using drugs like myriocin or fumonisin B1. The effect of oleic acid, which depletes ceramide, is also tested.
  • In Vivo Modeling of Trained Immunity [2]

    • Dietary Induction: Mice are fed a saturated fatty acid-enriched diet (e.g., Ketogenic Diet or Western Diet) for 2 weeks to induce systemic changes.
    • Direct PA Exposure: Mice receive a systemic injection of palmitic acid.
    • Rest Period: A 7-day rest period follows PA exposure to ensure a return to basal inflammation before challenge, confirming a "trained" state rather than acute "priming."
    • Challenge Models:
      • Endotoxemia: A single intraperitoneal (i.p.) injection of LPS. Disease severity is measured via hypothermia and mortality.
      • Infection: Systemic infection with a pathogen like Candida albicans. Fungal burden in organs (e.g., kidneys) is measured to assess pathogen clearance.

Signaling Pathway of Palmitic Acid-Induced Inflammation

The diagram below illustrates the core signaling pathway by which palmitic acid drives hyper-inflammation in innate immune cells, as detailed in the experimental data.

PA Palmitic Acid (PA) CD36 Scavenger Receptor CD36 PA->CD36 Uptake IntPA Intracellular PA CD36->IntPA Ceramide de novo Ceramide Synthesis IntPA->Ceramide EnhancedTLR Enhanced TLR Signaling (e.g., LPS) Ceramide->EnhancedTLR JNK_NFkB JNK & NF-κB Activation EnhancedTLR->JNK_NFkB Cytokines Hyper-production of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) JNK_NFkB->Cytokines

Interpretation of Available Evidence

The evidence clearly establishes palmitic acid as a potent inducer of sustained pro-inflammatory programming in innate immune cells. The mechanism depends on its uptake via CD36 and subsequent metabolism into ceramide, which amplifies responses to subsequent inflammatory challenges.

The absence of data on 2-Keto palmitic acid in the search results highlights a significant gap in the current literature. Its effects could be similar, attenuated, or entirely different, making it a promising subject for original research.

References

toll-like receptor activation by 2-Keto palmitic acid versus palmitic acid

Author: Smolecule Technical Support Team. Date: February 2026

Palmitic Acid and TLR Signaling

Palmitic acid (PA) is known to contribute to inflammatory signaling, often in cooperation with Toll-like receptors. The mechanism is complex, as PA itself can potentiate TLR signaling and also induce inflammation through TLR-independent pathways.

The diagram below summarizes the key signaling pathways through which palmitic acid contributes to inflammation, based on current research findings [1] [2]:

cluster_cooperative Cooperative Pathway with TLR cluster_direct Direct and Downstream Effects PA Palmitic Acid (PA) Synergy Synergistic Signal PA->Synergy ERStress ER Stress PA->ERStress ROS Reactive Oxygen Species (ROS) PA->ROS OtherSignaling Other Signaling Pathways (PKC, NF-κB, MAPK) PA->OtherSignaling TLR TLR2/4 Ligand (e.g., PAMPs, DAMPs) TLR->Synergy Priming Signal Inflammasome Inflammasome Activation (NLRP3, Caspase-1) InflammatoryResponse Inflammatory Response (IL-1β, IL-1α, IL-18 release) Inflammasome->InflammatoryResponse Synergy->Inflammasome ERStress->InflammatoryResponse ROS->InflammatoryResponse OtherSignaling->InflammatoryResponse

Experimental Evidence for Palmitic Acid

The table below summarizes key experimental findings on how palmitic acid cooperates with TLR signaling:

Experimental Model Key Findings on Palmitic Acid Experimental Methods Cited
Mice on CDAA diet [1] PA + TLR2 ligand cooperatively activated inflammasome (caspase-1), increased IL-1α/IL-1β; TLR2 knockout suppressed NASH progression. Bone marrow chimeric mice; isolated Kupffer cells/HSCs; cytokine measurement (ELISA); caspase-1 activity.
Hepatocellular Carcinoma Cells (HepG2) [3] PA induced proteomic changes, downregulated deubiquitinase USP7, destabilized p53, and promoted AIF-mediated cell death. Quantitative proteomics (iTRAQ); bioinformatics analysis; Western blot; flow cytometry (Annexin V-FITC).
C2C12 Myotubes (Muscle Atrophy Model) [4] PA induced pyroptosis (upregulated NLRP3, cleaved caspase-1, GSDMD-N) and reduced myotube diameter; effect ameliorated by irisin. Cell culture/differentiation; immunofluorescence (myotube diameter); Western blot; ELISA (IL-1β); PI/Hoechst staining.

Missing Information on 2-Keto Palmitic Acid

A comprehensive comparison guide requires data on this compound, which is not available in the current scientific literature I found. Its specific role in TLR activation and how its biochemical properties differ from palmitic acid remain uncharacterized.

References

comparative impact of 2-Keto palmitic acid on ceramide production

Author: Smolecule Technical Support Team. Date: February 2026

Palmitic Acid and Ceramide Production: Key Quantitative Data

The table below summarizes experimental data from cell culture and animal studies demonstrating how palmitic acid (PA) exposure increases ceramide levels.

Experimental Model [PA] Treatment Key Ceramide-Related Findings Citation
HEK293/HepG2 cells (siRNA) [1] 100-400 µM for 24h AdipoR2 silencing → ↑ SCD silencing → ↑ Dihydroceramides (precursors); C16:0, C18:0, C20:0, C22:0, C24:0, C24:1 species increased [1]
HEK293 cells (Over-expression) [1] 400 µM for 6h AdipoR2 over-expression → ↓ Dihydroceramide levels [1]
Mouse Model (In vivo) [2] KD (SFA-enriched) for 2 weeks ↑ Free PA & PA-lipids in serum; Hyper-inflammatory response to LPS dependent on ceramide synthesis [2]
Macrophages (In vitro) [2] Pre-treated with PA Enhanced pro-inflammatory cytokine response to LPS; reversed with inhibition of ceramide [2]

Experimental Protocols for Key Findings

To aid in the evaluation and potential replication of these findings, here are the detailed methodologies from two pivotal studies.

  • Study 1: Investigating the AdipoR2 Pathway in Ceramide Synthesis (Cell Culture) [1]

    • Cell Lines: HEK293 and HepG2 cells.
    • Gene Modulation: Silencing of AdipoR2, SCD (stearoyl-CoA desaturase), and SREBF1/2 (transcription factors regulating SCD) was achieved using 25 nM siRNA with Viromer Blue transfection reagent. Knockdown efficiency was verified by quantitative PCR (qPCR) to be less than 25% of control levels.
    • Fatty Acid Treatment: Palmitic acid was dissolved in DMSO and conjugated with fatty acid-free BSA in serum-free media. Cells were treated with BSA-PA conjugates (100-400 µM) for 24 hours before analysis.
    • Lipidomics Analysis: Ceramide and dihydroceramide levels were quantified using liquid chromatography-mass spectrometry (LC-MS).
  • Study 2: Establishing PA-Induced Trained Immunity via Ceramide (In Vivo & In Vitro) [2]

    • Animal Model: Female BALB/c mice were fed a Saturated Fatty Acid (SFA)-enriched Ketogenic Diet (KD) for 2 weeks to elevate systemic PA levels.
    • In Vivo Challenge: Mice were challenged with a single intraperitoneal injection of LPS to induce endotoxemia. Disease severity was measured via hypothermia and survival.
    • In Vitro Model: Macrophages were pre-treated with physiologically relevant concentrations of PA.
    • Ceramide Inhibition: To establish causality, the PA-induced hyper-inflammatory response was tested for reversibility using pharmacological inhibition of ceramide synthesis, as well as with Oleic Acid (OA), a mono-unsaturated fatty acid that depletes intracellular ceramide.

Ceramide Biosynthesis Pathway

This diagram illustrates the central role of palmitic acid in the de novo synthesis pathway of ceramides, integrating the key experimental findings described above.

G cluster_interventions Experimental Interventions & Findings PA Palmitic Acid (PA) SPT Serine Palmitoyltransferase (SPT) - Rate-Limiting Step PA->SPT Substrate Serine L-Serine Serine->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Dihydroceramide Dihydroceramide Ketosphinganine->Dihydroceramide 3-Ketosphinganine Reductase, Ceramide Synthase (CerS) Ceramide Ceramide Dihydroceramide->Ceramide DES DES Dihydroceramide Desaturase (DES) AdipoR2 AdipoR2 Expression SCD Stearoyl-CoA Desaturase (SCD) AdipoR2->SCD Promotes PA_Supply ↑ Intracellular PA Supply SCD->PA_Supply Desaturates SREBF SREBF1/2 (Transcription Factors) SREBF->SCD Regulates Inhibitor Ceramide Synthesis Inhibitor Inhibitor->Dihydroceramide Blocks Conversion OA Oleic Acid (OA) OA->Ceramide Depletes PA_Supply->SPT ↑ Flux

Diagram Title: PA-Driven Ceramide Synthesis and Regulation

Diagram Description: This pathway map outlines the de novo biosynthesis of ceramide, highlighting Palmitic Acid (PA) as the essential substrate. The diagram integrates key regulatory mechanisms, showing how AdipoR2 expression promotes fatty acid desaturation via SCD, thereby reducing the pool of PA available for ceramide synthesis [1]. Conversely, silencing AdipoR2 or SCD increases PA flux into the pathway, elevating dihydroceramide and ceramide levels [2] [1]. The points of intervention for Oleic Acid (OA) and ceramide synthesis inhibitors are also shown, reflecting the experimental data summarized above [2].

Interpretation and Next Steps for Your Research

The data clearly establishes palmitic acid as a potent driver of ceramide synthesis. The inability to find a direct comparison with 2-Keto palmitic acid suggests this may be a significant gap in the current literature.

  • Interpreting the Provided Data: The evidence indicates that the structure of the fatty acid is critical. The saturated nature of PA makes it a preferred substrate for the rate-limiting enzyme SPT. Any modification to its structure, such as a keto group at the 2-position, could dramatically alter its metabolism and effect on ceramide production.
  • Suggested Research Direction: Your investigation into this compound is therefore highly relevant. A strong experimental approach would be to use the protocols described here—particularly the cell culture and lipidomics methods [1]—to treat cells with both PA and 2-Keto PA side-by-side. This would allow you to directly quantify and compare their impact on ceramide species and related inflammatory pathways, generating the novel, comparative data sought for your guide.

References

2-Keto palmitic acid versus medium chain fatty acids in ketogenic diets

Author: Smolecule Technical Support Team. Date: February 2026

MCTs vs. Long-Chain Fats: A Scientific Comparison

The table below summarizes the key differences and experimental findings between MCTs and long-chain fats, particularly palmitic acid, in ketogenic diets.

Feature Medium-Chain Triglycerides (MCTs) Long-Chain Fats (e.g., Palmitic Acid)
Chemical Structure Fatty acids with 6-12 carbon atoms (e.g., C8, C10) [1]. Fatty acids with ≥12 carbon atoms (e.g., C16:0 palmitic acid) [2].
Primary Mechanism Rapid hepatic metabolism to ketones; direct modulation of AMPA receptors & PPARγ [1]. Activates TLR4 signaling in macrophages; metabolized to pro-inflammatory PGE2; induces ER stress [3] [4] [5].
Ketogenic Efficiency High. Induces higher blood ketone levels than LCTs; allows for more dietary carbs [1] [6]. Standard. The basis for classic ketogenic diets [1].

| Key Experimental Findings | • Superior seizure control in epilepsy, independent of ketosis [1] • Beneficial in murine cardiac reperfusion injury [2] • Improved outcomes in MS models [7] | • Induces toxicity, ER stress, and cell senescence [4] [5] • Linked to cardiac fibrosis in rodent models [2] • Exacerbated motor-sensory deficits in an MS model [7] | | Associated Risks | Gastrointestinal discomfort at high doses [6]. | Pro-inflammatory; potential negative impact on cardiac safety and neurodegenerative processes [3] [4] [2]. |

Experimental Data and Protocols

For researcher evaluation, here are the methodologies from key studies supporting the data in the table.

MCTs for Neurological Disorders
  • Experimental Model: In vivo studies using mouse models of drug-resistant epilepsy and in vitro analysis [1].
  • Intervention: Administration of decanoic acid (C10) from MCTs.
  • Key Methods: Seizure tests, electrophysiology to measure excitatory neurotransmission, and receptor binding assays.
  • Outcome Metrics: Seizure frequency and amplitude of AMPA receptor-mediated neurotransmission [1].
Palmitic Acid-Induced Toxicity
  • Experimental Model: In vitro studies on human astrocytes and nucleus pulposus cells [4] [5].
  • Intervention: Treatment with palmitic acid to induce metabolic inflammation and stress.
  • Key Methods: Genome-scale metabolic Flux Balance Analysis (FBA); untargeted LC/MS metabolomics; transcriptome and proteome profiling; measurement of senescence markers (e.g., P53, P21) [4] [5].
  • Outcome Metrics: Levels of ER-stress markers (GRP78, CHOP), lipid droplet accumulation, and expression of senescence-associated proteins [5].
Diet Composition Studies in Disease Models
  • Experimental Model: In vivo studies in mice, including models of lung cancer (NNK-induced) and multiple sclerosis (EAE model) [3] [7].
  • Intervention: Isocaloric ketogenic diets with defined fat sources (e.g., Fish Oil, MCTs, Milk Fat, Palm Oil).
  • Key Methods: Mice fed specific diets for 2-20 weeks. Analysis included lung nodule count (cancer), motor-sensory scoring, visual acuity tests, and histological analysis [3] [7].
  • Outcome Metrics: Tumor nodule count, blood β-hydroxybutyrate and glucose levels, cytokine levels, motor-sensory scores, and retinal nerve fiber layer thickness [3] [7].

Signaling Pathways and Experimental Workflows

To help visualize the core mechanisms and experimental approaches, the following diagrams summarize the pathways and workflows described in the research.

Diagram 1: Core Mechanisms of MCTs vs. Palmitic Acid

This diagram illustrates the key biochemical and signaling pathways through which MCTs and palmitic acid exert their effects, as identified in the cited research.

G MCTs MCTs MCT_Mechanisms MCT Mechanisms MCTs->MCT_Mechanisms KetoneBodies ↑ Ketone Bodies (β-HB, AcAc) MCT_Mechanisms->KetoneBodies DirectSignaling Direct Signaling: • AMPA Receptor Inhibition • PPARγ Activation MCT_Mechanisms->DirectSignaling PalmiticAcid PalmiticAcid PA_Mechanisms Palmitic Acid Mechanisms PalmiticAcid->PA_Mechanisms Inflammation Pro-inflammatory Pathways: • TLR4 Activation • ↑ PGE2 PA_Mechanisms->Inflammation CellularStress Cellular Stress: • ER Stress • Senescence PA_Mechanisms->CellularStress

Diagram 2: Common Workflow for Preclinical KD Studies

This diagram outlines a generalized experimental workflow for evaluating different fat sources in ketogenic diets using animal models, as seen in several of the cited studies.

G Start Diet Formulation Step1 Animal Model Acclimatization Start->Step1 Step2 Randomized Diet Intervention Step1->Step2 Step3 Disease Induction (e.g., NNK, MOG) Step2->Step3 Step4 Monitoring & Terminal Analysis Step3->Step4 Analysis Outcome Analysis Step4->Analysis Metric1 Metabolic Phenotype: • Blood Ketones (β-HB) • Blood Glucose Analysis->Metric1 Metric2 Disease Endpoints: • Tumor Nodules • Motor/Sensory Score • Histopathology Analysis->Metric2

Key Takeaways for Researchers

  • Fat Type is Crucial: The biological effects of a ketogenic diet are profoundly influenced by the specific fatty acid composition, not just the macronutrient ratio. MCTs and palmitic acid can trigger opposing metabolic and inflammatory pathways [3] [7].
  • MCTs Offer a Favorable Profile: Evidence suggests MCTs are not only more potent ketogenic agents but may also provide direct therapeutic benefits independent of ketosis, particularly in neurological conditions [1].
  • Consider Disease Context: The optimal fat source may be condition-specific. For example, while a fish-oil-based KD was superior in a lung cancer model [3], MCTs showed advantages in models of MS [7] and epilepsy [1].

References

interesterification effects on 2-Keto palmitic acid metabolism compared to native forms

Author: Smolecule Technical Support Team. Date: February 2026

Interesterification vs. Native Palmitic Acid-Rich Oils: A Metabolic Comparison

Aspect Native Palmitic Acid-Rich Oil Interesterified (IE) Palmitic Acid-Rich Oil Key Comparative Findings & Experimental Data

| Postprandial Lipemia (TAG level after meal) | Lower postprandial TAG iAUC compared to a high-MUFA rapeseed oil control [1] [2]. | No significant difference in postprandial TAG iAUC compared to its non-IE equivalent [1] [2]. | Finding: Interesterification itself does not significantly alter postprandial fat metabolism compared to the native form [1]. Experimental Data: In a double-blinded RCT (n=20), 8-hour plasma TAG iAUC was not different between IE and non-IE fats. The non-IE fat showed a lower iAUC (-1.7 mmol/L·h) than the rapeseed oil control [1]. | | Lipoprotein Profile | Produces smaller LDL particles and higher concentrations of large VLDL particles compared to a high-MUFA oil [1] [2]. | Shows a lipoprotein profile that is not significantly different from its non-IE equivalent [1] [2]. | Finding: The saturated fat content, not the interesterification process, is the primary driver of proatherogenic lipoprotein changes [1]. Experimental Data: In an RCT, both IE and non-IE fats resulted in smaller LDL particles (p=0.005) and higher large VLDL concentrations (p<0.05) from 6-8 hours post-meal, compared to rapeseed oil [1]. | | Fatty Acid Absorption & Metabolism | Palmitic acid is predominantly located at the sn-1,3 positions of the triglyceride, which can reduce its absorption [3]. | Increases the proportion of palmitic acid at the sn-2 position, which is better absorbed [3]. | Finding: Despite improved absorption with sn-2 placement, this does not translate to measurable negative effects on postprandial lipemia or lipoprotein levels in acute studies [1] [3]. Experimental Data: A broiler chick study found that increasing sn-2 palmitic acid from 9.63 mol% (native) to 17.9 mol% (reesterified) did not alter fat absorption or postprandial lipemia [3]. Stable isotope tracing in an RCT showed no difference in the appearance of labeled palmitic acid in plasma TAG between IE and non-IE fats [1]. |

Detailed Experimental Protocols

  • Human Randomized Controlled Trial (RCT) [1] [2]:

    • Design: A double-blinded, 3-phase crossover, randomized controlled trial.
    • Participants: 20 healthy adults (aged 45-75).
    • Intervention: Participants consumed test meals containing 50g of fat from either 1) an IE palm stearin/palm kernel fat blend, 2) an identical non-IE blend, or 3) rapeseed oil (control), with a minimum 1-week washout period.
    • Outcome Measures: Blood samples were collected over 8 hours to measure postprandial triacylglycerol (TAG) levels, lipoprotein particle size and concentration (using NMR spectroscopy), and the appearance of a stable isotope tracer ([13C]palmitic acid) in plasma TAG.
    • In Vitro Component: Digestion was simultaneously studied using a Dynamic Gastric Model (DGM) to explore mechanisms.
  • Animal Study (Broiler Chicks) [3]:

    • Subjects: 72 one-day-old female broiler chicks distributed into 18 cages.
    • Diets: Three experimental diets were used, each consisting of a basal diet supplemented with 6% by weight of either native palm oil (N-TAG), re-esterified palm oil (E-TAG), or a re-esterified palm oil high in mono- and diacylglycerols (E-MDAG).
    • Outcome Measures: Researchers assessed fatty acid apparent absorption, the evolution of postprandial lipemia, and growth performance.

Research Conclusions and Pathways

The consistent finding across multiple studies is that the interesterification of common palmitic acid-rich oils does not produce adverse metabolic effects compared to their native forms in an acute, postprandial setting [1] [4] [5]. The major metabolic differences observed are between the high saturated fat blends (whether IE or not) and unsaturated oil controls [1].

The following flowchart summarizes the established metabolic pathway for regular palmitic acid, which involves mitochondrial β-oxidation. Please note that the specific pathway for a modified form like 2-Keto palmitic acid is not available in the current search results and would likely differ.

G Figure 1. Established Mitochondrial β-Oxidation Pathway of Palmitic Acid (Pathway for this compound is not available in search results) PA Palmitic Acid Activation Activation to Palmitoyl-CoA (Outer Mitochondrial Membrane) Enzyme: Acyl-CoA Synthetase ATP → AMP + PPi PA->Activation Transport Transport via Carnitine (Inner Mitochondrial Membrane) Enzyme: Carnitine Acyltransferase Activation->Transport BetaOx β-Oxidation Spiral (Mitochondrial Matrix) (4 steps per cycle) Transport->BetaOx Products Products per Palmitate (C16): • 7 FADH₂ • 7 NADH • 8 Acetyl-CoA BetaOx->Products 4 Steps: 1. Oxidation (FAD→FADH₂) 2. Hydration 3. Oxidation (NAD⁺→NADH) 4. Thiolysis (Acetyl-CoA release)

Research Gaps and Future Directions

Your interest in the specific metabolite This compound points to a more specialized area of lipid biochemistry. The current search results do not allow for a direct comparison of its native and interesterified forms. Future research could focus on:

  • Synthesis & Characterization: Producing this compound in both native and interesterified forms and thoroughly characterizing their physical and chemical properties.
  • Metabolic Tracing: Using stable isotope tracers (e.g., 13C) in controlled animal or human studies to track the absorption, distribution, and oxidation of this compound, comparing its metabolic fate to that of standard palmitic acid.
  • Specialized Pathway Mapping: Investigating whether this compound undergoes β-oxidation via the standard pathway or if it is metabolized through unique routes due to its keto moiety.

References

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XLogP3

6.5

Wikipedia

2-oxopalmitic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]

Dates

Last modified: 02-18-2024

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